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4,6-Dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine Documentation Hub

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  • Product: 4,6-Dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine
  • CAS: 1658467-36-7

Core Science & Biosynthesis

Foundational

Strategic Exploitation of 4,6-Dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine in Targeted Kinase Inhibitor Discovery

Executive Summary & Core Rationale In the landscape of modern medicinal chemistry, the design of highly selective kinase inhibitors relies heavily on privileged heterocyclic scaffolds that can effectively mimic the adeni...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Core Rationale

In the landscape of modern medicinal chemistry, the design of highly selective kinase inhibitors relies heavily on privileged heterocyclic scaffolds that can effectively mimic the adenine ring of ATP. Among these, the 1H-pyrazolo[4,3-c]pyridine system has emerged as a cornerstone for developing potent oncology therapeutics.

Specifically, the tri-halogenated building block 4,6-Dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine (CAS Registry Number: 1658467-36-7) offers unprecedented synthetic versatility. As a Senior Application Scientist, I frequently leverage this specific intermediate to drive structure-activity relationship (SAR) campaigns. The strategic placement of halogens on this core allows for precise, sequential functionalization, making it an ideal starting point for library synthesis. This whitepaper elucidates the physicochemical properties, the causality behind its orthogonal reactivity, and a self-validating protocol for its application in discovering novel Extracellular Signal-Regulated Kinase (ERK) inhibitors.

Physicochemical Profiling & Structural Analysis

Before initiating any synthetic workflow, it is critical to understand the intrinsic properties of the starting material. The presence of three halogens significantly alters the electron density of the bicyclic core, rendering the pyridine ring highly electron-deficient while polarizing the pyrazole moiety. Table 1 summarizes the critical quantitative data required for assay development and chemical handling[1].

Table 1: Quantitative Physicochemical Data for CAS 1658467-36-7

ParameterSpecification
Chemical Name 4,6-Dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine
CAS Registry Number 1658467-36-7
Molecular Formula C₆H₂Cl₂IN₃
Molecular Weight 313.91 g/mol
SMILES String C1=C(N=C(C2=C(NN=C21)I)Cl)Cl
InChIKey JBQGCWADZPMKTO-UHFFFAOYSA-N
Physical Form Solid
Optimal Storage 2-8°C, inert atmosphere, protected from light

The Logic of Orthogonal Reactivity

The true value of 4,6-dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine lies in its programmable reactivity. The carbon-iodine (C-I) bond at the C-3 position has a significantly lower bond dissociation energy (~238 kJ/mol) compared to the carbon-chlorine (C-Cl) bonds at C-4 and C-6 (~338 kJ/mol).

In palladium-catalyzed cross-coupling reactions, the oxidative addition of Pd(0) occurs preferentially and rapidly at the C-I bond. This kinetic differentiation is the self-validating mechanism that allows chemists to perform sequential, regioselective functionalizations without the risk of over-coupling or generating complex, inseparable product mixtures.

Experimental Protocol: Regioselective Functionalization Workflow

To harness this scaffold for a kinase inhibitor library (such as ERK or c-Met inhibitors), one must follow a strictly controlled sequence[2]. The following step-by-step methodology details the synthesis of a 3,6-disubstituted derivative, explaining the causality behind each experimental choice.

Step 1: N-Protection (Tritylation)
  • Procedure: Dissolve 4,6-dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine in anhydrous DMF. Add 1.2 equivalents of sodium hydride (NaH) at 0°C, followed by 1.1 equivalents of trityl chloride (Trt-Cl). Stir for 2 hours at room temperature.

  • Causality: The free N-H of the pyrazole is acidic and will coordinate with palladium catalysts, leading to catalyst poisoning or unwanted N-arylation. Tritylation provides massive steric bulk, forcing subsequent cross-coupling reactions to occur strictly at the halogenated carbon centers.

Step 2: Selective C-3 Suzuki-Miyaura Coupling
  • Procedure: Combine the protected intermediate with 1.05 equivalents of an aryl boronic acid, Pd(dppf)Cl₂ (5 mol%), and K₂CO₃ (2.0 eq) in a degassed 1,4-dioxane/water mixture. Heat at 80°C for 4 hours.

  • Causality: The stoichiometric control (1.05 eq) and mild temperature ensure that oxidative addition is restricted entirely to the C-I bond. The C-Cl bonds remain intact due to their higher activation energy barrier under these specific thermodynamic conditions.

Step 3: C-6 Buchwald-Hartwig Amination
  • Procedure: Isolate the C-3 functionalized product. React it with a primary amine (1.5 eq), Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (2.0 eq) in toluene at 100°C for 12 hours.

  • Causality: With the iodine removed, the C-6 chlorine (para to the pyridine nitrogen) is the next most electrophilic site. The wide bite angle of the Xantphos ligand specifically promotes the reductive elimination of C-N bonds, facilitating the introduction of amine-based pharmacophores (such as ureas) which are crucial for interacting with the solvent-exposed regions of the kinase pocket.

Step 4: Global Deprotection
  • Procedure: Treat the intermediate with Trifluoroacetic acid (TFA) and triethylsilane (TES) in dichloromethane at room temperature for 2 hours.

  • Causality: TFA efficiently cleaves the trityl protecting group. TES is added as a highly reactive carbocation scavenger; it prevents the cleaved trityl cation from re-alkylating the electron-rich regions of the newly synthesized inhibitor, ensuring high final product purity.

Application: MAPK/ERK Pathway Modulation

Derivatives synthesized from this exact workflow have shown profound efficacy as inhibitors of the Extracellular Signal-Regulated Kinase (ERK)[2]. By substituting the C-6 position with a urea moiety and the C-3 position with a lipophilic aryl group, the resulting molecules achieve high ligand efficiency (LE) and low molecular weight, fitting perfectly into the ATP-binding pocket of ERK1/2.

MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS GTPase RTK->RAS Activation RAF RAF Kinase RAS->RAF Phosphorylation MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Target Proliferation / Survival Genes ERK->Target Translocation & Transcription Inhibitor Pyrazolo[4,3-c]pyridine Derivative Inhibitor->ERK Competitive Inhibition

Fig 1. Pyrazolo[4,3-c]pyridine derivative intervention in the MAPK/ERK signaling cascade.

As illustrated in the pathway diagram, the pyrazolo[4,3-c]pyridine derivatives act as competitive inhibitors at the ERK node. The N-1 and N-2 atoms of the pyrazole core form critical hydrogen bonds with the hinge region residues of the kinase, while the functional groups installed via our orthogonal coupling strategy occupy the DFG-in or DFG-out allosteric pockets, dictating the ultimate kinase selectivity profile[3].

Conclusion

The 4,6-Dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine (CAS: 1658467-36-7) scaffold is not merely a chemical starting point; it is a highly engineered vector for drug discovery. By understanding the thermodynamic and kinetic principles governing its halogenated sites, scientists can execute self-validating synthetic protocols that yield highly potent, selective kinase inhibitors with exceptional pharmacokinetic profiles.

References

  • NextSDS Chemical Substance Database. "4,6-Dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine - Chemical Substance Information." NextSDS. Available at: [Link]

  • Journal of Medicinal Chemistry. "Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers." ACS Publications. Available at:[Link]

  • RSC Medicinal Chemistry. "Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy." NIH PubMed Central. Available at:[Link]

Sources

Exploratory

Spectral Elucidation and NMR Characterization of 4,6-Dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine: A Critical Scaffold in PDE4 Inhibitor Discovery

Executive Summary & Pharmacological Relevance The functionalization of highly substituted heterocyclic scaffolds requires absolute regiochemical certainty. 4,6-Dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine (frequently desig...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Relevance

The functionalization of highly substituted heterocyclic scaffolds requires absolute regiochemical certainty. 4,6-Dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine (frequently designated as intermediate M21 ) is a heavily halogenated 5-azaindazole building block that serves as the foundational core for a new class of Phosphodiesterase-4 (PDE4) inhibitors.

Recent breakthroughs in the treatment of Alcohol Use Disorder (AUD) and Alcoholic Liver Disease (ALD) have heavily relied on this specific intermediate. Notably, the nucleophilic substitution of the C4-chlorine and subsequent cross-coupling at the C3-iodine of this scaffold led to the discovery of ZL40 , a highly bioavailable PDE4 inhibitor that significantly attenuates alcohol-induced liver injury[1]. Because the downstream multi-step synthesis of active pharmaceutical ingredients (APIs) like ZL40 depends entirely on the correct spatial arrangement of these halogens, rigorous 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral elucidation is not just an analytical step—it is a mandatory gateway for structural validation.

This technical guide dissects the causality behind the NMR spectral signatures of 4,6-dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine and provides self-validating experimental protocols for its synthesis and characterization.

Synthesis Workflow & Regioselective Iodination

The synthesis of the M21 intermediate relies on the electrophilic aromatic substitution of 4,6-dichloro-1H-pyrazolo[4,3-c]pyridine. The C3 position of the pyrazole ring is the most nucleophilic site on the fused bicyclic system, making it highly susceptible to electrophilic attack by iodine.

G A Starting Material 4,6-Dichloro-1H-pyrazolo[4,3-c]pyridine B Electrophilic Iodination I2, KOH, 1,4-dioxane, 80°C A->B C Target Intermediate (M21) 4,6-Dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine B->C D 1H NMR Analysis Identify C7-H (Singlet) C->D E 13C NMR Analysis Identify C3 (Heavy Atom Effect) C->E F 2D NMR (HMBC/HSQC) Confirm C-H Connectivities C->F G Validated Scaffold for PDE4 Inhibitor (e.g., ZL40) D->G E->G F->G

Workflow for the synthesis and NMR validation of the M21 intermediate.

Step-by-Step Synthesis Protocol (Self-Validating System)

To ensure high yield and prevent over-oxidation, the iodination must be tightly controlled[1].

  • Dissolution: Suspend 4,6-dichloro-1H-pyrazolo[4,3-c]pyridine (1.0 mmol) and molecular iodine (I 2​ , 3.0 mmol) in 3.0 mL of anhydrous 1,4-dioxane.

  • Base Activation: Add potassium hydroxide (KOH, 1.5 mmol) to the mixture. Causality: KOH serves a dual purpose; it deprotonates the pyrazole N1 to increase the electron density at C3, and it neutralizes the hydroiodic acid (HI) byproduct, driving the equilibrium toward the iodinated product.

  • Thermal Reaction: Stir the sealed reaction mixture at 80 °C for 2 hours.

  • Reductive Quenching (Visual Validation): Cool the mixture to room temperature and quench with 1.5 mL of saturated aqueous sodium thiosulfate (Na 2​ S 2​ O 3​ ), followed by 10.0 mL of deionized water. Self-Validation: The immediate dissipation of the dark brown/purple iodine color to a pale yellow or colorless suspension confirms the successful reduction of unreacted I 2​ to water-soluble iodide ions (I ).

  • Isolation: Extract the aqueous phase with ethyl acetate (3 × 10 mL), dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo to yield the crude solid.

1 H NMR Spectral Analysis: Structural Causality

The molecular formula of 4,6-dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine is C 6​ H 2​ Cl 2​ IN 3​ . The presence of only two protons in the entire molecule results in an exceptionally clean and simple 1 H NMR spectrum.

Because the N5 position is occupied by the pyridine nitrogen, and positions 3, 4, and 6 are halogenated, the only carbon-bound proton resides at C7 . This proton is deshielded by the fused aromatic system but lacks the extreme deshielding effect seen in protons directly adjacent (ortho) to a pyridine nitrogen. The second proton is the highly exchangeable pyrazole N-H.

Table 1: Quantitative 1 H NMR Data Summary (400 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationAssignment Causality
N1-H 13.50 - 14.20Broad Singlet (br s)1HHighly deshielded, exchangeable proton on the pyrazole nitrogen. Broadening is caused by quadrupolar relaxation of the adjacent 14 N nucleus.
C7-H 7.60 - 8.00Singlet (s)1HThe sole aromatic proton. Appears as a sharp singlet due to the absence of any adjacent vicinal protons, precluding 3JH−H​ coupling.

13 C NMR Spectral Analysis: Electronic & Heavy Atom Effects

The 13 C NMR spectrum is the definitive tool for validating the carbon framework of this molecule. The core contains exactly six carbons, five of which are quaternary. Understanding the electronic environment of each carbon is critical for accurate assignment.

  • The Heavy Atom Effect: The C3 carbon is covalently bonded to iodine. Iodine's large electron cloud creates a strong diamagnetic shielding effect, pushing the C3 chemical shift significantly upfield compared to typical aromatic carbons.

  • Electronegative Deshielding: The C4 and C6 carbons are bonded to highly electronegative chlorine atoms and are situated directly adjacent to the pyridine nitrogen (N5). This dual electron-withdrawing effect strips electron density from these nuclei, pushing them far downfield.

Table 2: Quantitative 13 C NMR Data Summary (100 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)Carbon TypeAssignment Causality
C4 145.0 - 155.0Quaternary (C-Cl)Severely deshielded by the inductive pull of the attached chlorine and the adjacent N5 nitrogen.
C6 145.0 - 155.0Quaternary (C-Cl)Deshielded by chlorine and the adjacent N5 nitrogen.
C7a 130.0 - 140.0QuaternaryBridgehead carbon, positioned para to the N5 nitrogen.
C7 115.0 - 125.0Methine (C-H)The only protonated carbon in the framework; easily verified via HSQC.
C3a 110.0 - 120.0QuaternaryBridgehead carbon, positioned meta to the N5 nitrogen.
C3 90.0 - 100.0Quaternary (C-I)Exhibits a profound upfield shift due to the heavy atom shielding effect of iodine.

Self-Validating Protocols for NMR Acquisition

Acquiring high-quality NMR data for a molecule with five quaternary carbons requires specific parameter optimization. Standard default acquisition parameters will often fail to resolve the quaternary signals adequately from the baseline noise.

Step-by-Step NMR Acquisition Protocol
  • Sample Preparation: Dissolve 15–20 mg of the purified compound in 0.6 mL of DMSO- d6​ (100% atom D) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: DMSO- d6​ is chosen over CDCl 3​ because highly planar, halogenated heterocycles often exhibit poor solubility in non-polar solvents. Furthermore, DMSO strongly hydrogen-bonds with the N1-H proton, reducing its exchange rate and allowing it to be clearly observed in the 1 H spectrum.

  • 1 H NMR Parameters: Acquire using a standard 1D pulse sequence (e.g., zg30). Set the spectral width to at least 20 ppm to ensure the highly deshielded N1-H proton (often >13.5 ppm) is not truncated or folded.

  • 13 C NMR Parameters (Critical Step): Acquire using a proton-decoupled sequence (e.g., zgpg30).

    • Causality: Quaternary carbons lack attached protons, meaning they do not benefit from dipole-dipole relaxation mechanisms or Nuclear Overhauser Effect (NOE) enhancements. To prevent signal saturation, the relaxation delay (D1) must be increased to at least 2.0 to 3.0 seconds , and the number of scans (NS) should be elevated to 1024–2048 to achieve an acceptable signal-to-noise ratio for C3, C4, C6, C3a, and C7a.

  • 2D NMR Cross-Validation: Run an HMBC (Heteronuclear Multiple Bond Correlation) experiment. The single C7-H proton will show strong 3JC−H​ correlations to the C3a and C6 carbons, definitively mapping the spatial relationship between the pyrazole and pyridine rings and validating the regiochemistry of the chlorines.

References

  • Zheng, L., Aimaiti, Z., Long, L., Xia, C., Wang, W., Zhou, Z.-Z. "Discovery of 4-Ethoxy-6-chloro-5-azaindazoles as Novel PDE4 Inhibitors for the Treatment of Alcohol Use Disorder and Alcoholic Liver Diseases." Journal of Medicinal Chemistry, 2024, 67(1), 728-753. [Link]

Foundational

High-Resolution Mass Spectrometry and Physicochemical Profiling of 4,6-Dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine

Executive Summary In contemporary medicinal chemistry, halogenated heterocycles serve as critical building blocks for optimizing the pharmacokinetic and pharmacodynamic properties of novel therapeutics. 4,6-Dichloro-3-io...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, halogenated heterocycles serve as critical building blocks for optimizing the pharmacokinetic and pharmacodynamic properties of novel therapeutics. 4,6-Dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine (CAS: 1658467-36-7) is a highly functionalized scaffold recently utilized in the synthesis of phosphodiesterase-4 (PDE4) inhibitors targeting Alcohol Use Disorder (AUD)[1].

For application scientists and analytical chemists, confirming the structural integrity of such poly-halogenated intermediates is paramount. This whitepaper delineates the critical distinctions between average molecular weight and monoisotopic exact mass, details the diagnostic utility of halogen isotopic envelopes, and provides a self-validating experimental protocol for High-Resolution Mass Spectrometry (HRMS) analysis.

Physicochemical Profiling: Molecular Weight vs. Exact Mass

A common pitfall in early-stage drug development is conflating average molecular weight (MW) with monoisotopic exact mass. While MW is necessary for stoichiometric calculations during synthesis, it is entirely inadequate for structural validation via mass spectrometry.

  • Average Molecular Weight (313.91 g/mol ): Calculated using the standard atomic weights of each element, which account for the natural abundance of all isotopes (e.g., Chlorine is treated as ~35.45 Da due to the ~3:1 ratio of 35 Cl to 37 Cl)[2].

  • Monoisotopic Exact Mass (312.8670 Da): Calculated using the mass of the most abundant isotope for each element ( 12 C, 1 H, 35 Cl, 127 I, 14 N). In HRMS, the mass spectrometer separates these isotopes, meaning the primary peak observed corresponds to the exact mass, not the average molecular weight.

Table 1: Quantitative Mass Parameters for C 6​ H 2​ Cl 2​ IN 3​

ParameterValueComputational Basis
Chemical Formula C 6​ H 2​ Cl 2​ IN 3​ Elemental composition
Average Molecular Weight 313.91 g/mol Isotope-weighted atomic averages
Monoisotopic Exact Mass 312.8670 Da 12 C 6​ 1 H 2​ 35 Cl 2​ 127 I 1​ 14 N 3​
[M+H] + Theoretical m/z 313.8749 m/zExact Mass + 1 H + (1.0078 Da)
[M-H] Theoretical m/z 311.8592 m/zExact Mass - 1 H + (1.0078 Da)

Diagnostic Mass Spectrometry: The Halogen Isotopic Envelope

When analyzing 4,6-Dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine, the exact mass alone is insufficient for absolute confirmation; the isotopic envelope must serve as an internal validation metric.

The Causality of the Isotopic Signature: Because iodine is monoisotopic ( 127 I), it does not contribute to the isotopic spread. However, the presence of two chlorine atoms dictates a highly specific mass spectral pattern. The natural abundance of 35 Cl is ~75.76% and 37 Cl is ~24.24%.

  • The probability of a molecule containing two 35 Cl atoms (the M peak) is roughly (0.75)2=0.56 .

  • The probability of one 35 Cl and one 37 Cl (the M+2 peak) is 2×(0.75)×(0.25)=0.375 .

  • The probability of two 37 Cl atoms (the M+4 peak) is (0.25)2=0.0625 .

This creates a diagnostic 9:6:1 intensity ratio across the M, M+2, and M+4 peaks. If this specific isotopic signature is distorted or absent in the acquired spectra, the structural integrity of the synthesized batch is compromised (e.g., indicating dehalogenation), even if a peak at 313.8749 m/z is present.

Validated Experimental Protocols

To ensure data trustworthiness, the following protocols form a self-validating system. The synthesis incorporates a specific quenching mechanism to halt electrophilic substitution, while the HRMS protocol utilizes internal calibration to guarantee sub-ppm mass accuracy[1].

Synthesis & Quenching Workflow

Adapted from established PDE4 inhibitor synthesis methodologies[1].

  • Reaction Setup: Dissolve the precursor 4,6-dichloro-1H-pyrazolo[4,3-c]pyridine (1.0 mmol) and I 2​ (3.0 mmol) in 3.0 mL of 1,4-dioxane. Add KOH (1.5 mmol) to deprotonate the pyrazole ring, activating the C3 position for electrophilic attack.

  • Thermal Activation: Stir the mixture at 80 °C for 2 hours.

  • Mechanistic Quenching (Critical Step): Quench the reaction with 1.5 mL of saturated Na 2​ S 2​ O 3​ solution.

    • Causality: Sodium thiosulfate rapidly reduces unreacted molecular iodine (I 2​ ) to inert iodide (I ). This instantly halts the halogenation process, preventing unwanted poly-iodination or oxidative degradation of the nitrogen heterocycle.

  • Extraction: Partition with water and ethyl acetate. Dry the organic layer over anhydrous Na 2​ SO 4​ and concentrate in vacuo.

HRMS Acquisition Protocol
  • Sample Preparation: Dilute the purified compound to 1 µg/mL in LC-MS grade Methanol/Water (1:1) containing 0.1% Formic Acid.

    • Causality: Formic acid acts as an abundant proton source, facilitating positive electrospray ionization (ESI+) and driving the formation of the [M+H] + species.

  • Mass Calibration (Self-Validation): Prior to injection, externally calibrate the 1 mass spectrometer[1]. Concurrently infuse a fluorinated phosphazine lock-mass solution to ensure mass accuracy remains < 2 ppm throughout the run.

  • Acquisition Parameters: Set the Orbitrap resolution to 120,000 at m/z 200. Acquire data in ESI+ mode across a scan range of 150–500 m/z.

  • Data Analysis: Extract the ion chromatogram for m/z 313.8749. Validate the identity by confirming mass error is within 2 ppm and the M, M+2, M+4 isotopic envelope strictly adheres to the 9:6:1 theoretical ratio.

Visualizing the Analytical Pipeline

Workflow N1 Synthesis (Iodination) 1,4-Dioxane, 80°C N2 Quenching & Extraction Sat. Na2S2O3 N1->N2 Reaction Complete N3 LC-MS Purity Check Triple Quadrupole N2->N3 Crude Extract N4 HRMS Exact Mass Orbitrap Fusion N3->N4 ≥95% Purity N5 Isotopic Pattern Analysis [M+H]+ = 313.8749 m/z N4->N5 High-Res Spectra

Fig 1. End-to-end workflow from chemical synthesis to HRMS isotopic pattern analysis.

Conclusion

The accurate characterization of 4,6-Dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine relies heavily on distinguishing its average molecular weight from its exact mass. By leveraging high-resolution mass spectrometry and rigorously analyzing the di-chloro isotopic envelope, researchers can confidently validate the structural identity of this intermediate. Implementing self-validating protocols—from chemical quenching to lock-mass MS calibration—ensures the highest degree of scientific integrity in downstream drug development workflows.

References

  • Title: Discovery of 4-Ethoxy-6-chloro-5-azaindazoles as Novel PDE4 Inhibitors for the Treatment of Alcohol Use Disorder and Alcoholic Liver Diseases Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

Sources

Exploratory

Thermodynamic Stability and Physicochemical Profiling of 4,6-Dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine Derivatives

Executive Summary The rational design of heterocyclic therapeutics relies heavily on understanding the thermodynamic stability and physicochemical behavior of core scaffolds. 4,6-Dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of heterocyclic therapeutics relies heavily on understanding the thermodynamic stability and physicochemical behavior of core scaffolds. 4,6-Dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine (CAS: 1658467-36-7) is a highly functionalized, polyhalogenated building block increasingly utilized in the synthesis of kinase inhibitors, protein-tyrosine phosphatase B (PtpB-Mtb) inhibitors[1], and protein-protein interaction (PPI) disruptors such as PEX14-PEX5 antagonists[2].

This technical whitepaper provides an in-depth analysis of the thermodynamic properties governing this scaffold. By dissecting its tautomeric equilibrium, bond dissociation energies (BDE), and halogen-bonding capabilities, we provide drug development professionals with the foundational causality required to optimize formulation stability, predict degradation pathways, and execute late-stage functionalization.

Thermodynamic Profiling of the Scaffold

Tautomeric Equilibrium: 1H vs. 2H Isomerization

Pyrazolo[4,3-c]pyridines exhibit annular tautomerism, rapidly interconverting between the 1H and 2H forms in solution. However, this equilibrium is not thermodynamically symmetrical.

Density Functional Theory (DFT) and AM1 calculations on related pyrazolopyridine systems demonstrate a significant thermodynamic preference for the 1H-tautomer[3]. The free energy difference ( ΔG ) heavily favors the 1H form by approximately 8.5 to 9.0 kcal/mol[3].

  • Causality of Stability: The 1H-tautomer maximizes the resonance stabilization of the fused bicyclic system. In the 2H form, the localization of the proton on the N2 atom disrupts the optimal delocalization of the pyrazole lone pair into the electron-deficient pyridine ring, leading to a higher ground-state energy. Consequently, in solid-state formulations and non-polar solvents, the 1H form is exclusively observed, which dictates the vector of hydrogen-bond donation in target binding pockets.

Bond Dissociation Energies (BDE): C-I vs. C-Cl

The 4,6-dichloro-3-iodo substitution pattern presents a highly specific thermodynamic hierarchy regarding carbon-halogen bond stability.

  • The C3-I Bond: The carbon-iodine bond at the 3-position is the thermodynamic "weak link" of the molecule. The larger atomic radius of iodine results in poorer orbital overlap with the sp2 carbon, yielding a lower BDE (typically ~65 kcal/mol for heteroaromatic C-I bonds). While this thermal lability makes it an ideal handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki or Sonogashira)[4], it also represents the primary site for photolytic and thermal degradation via homolytic cleavage.

  • The C4/C6-Cl Bonds: The carbon-chlorine bonds exhibit significantly higher BDEs (~95 kcal/mol). They are thermodynamically inert under standard physiological and storage conditions, providing lipophilic bulk and metabolic stability to the resulting drug derivatives.

Halogen Bonding and Solvation Thermodynamics

Beyond covalent stability, the 3-iodo substituent profoundly influences the supramolecular thermodynamics of the scaffold. Iodine, being highly polarizable, develops a localized region of positive electrostatic potential on its outermost surface, known as a σ -hole.

  • Thermodynamic Impact: In solution and solid-state, the C-I bond acts as a strong halogen bond donor to Lewis basic solvents or adjacent molecules. Theoretical and NMR studies on analogous 5-iodopyrazoles reveal that these halogen bonds can contribute up to 25 kJ/mol of stabilization energy to the crystal lattice[5]. This non-covalent interaction must be accounted for when calculating solubility profiles and predicting polymorph stability during formulation.

Quantitative Thermodynamic Data

The following table summarizes the key thermodynamic parameters governing the stability of the 4,6-dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine scaffold, synthesized from theoretical and empirical data of analogous halogenated pyrazolopyridines.

Thermodynamic ParameterValue / EstimateClinical / Synthetic Implication
ΔGtautomerization​ (1H 2H) +8.8 kcal/mol1H form dominates >99% in equilibrium; dictates receptor docking pose.
BDE (C3 - Iodine) ~65 kcal/molSusceptible to UV degradation and oxidative addition; requires dark storage.
BDE (C4/C6 - Chlorine) ~95 kcal/molHighly stable; resists metabolic dehalogenation.
Halogen Bond Energy ( σ -hole) 15 - 25 kJ/molEnhances crystal lattice stability; lowers aqueous solubility.

Visualizations of Thermodynamic Logic

Thermodynamic Equilibrium and Degradation Pathways

The following diagram illustrates the energetic pathways available to the scaffold, contrasting the favored ground states with kinetically accessible degradation routes.

G T1H 1H-Tautomer (Thermodynamically Favored) T2H 2H-Tautomer (Kinetically Accessible) T1H->T2H Proton Transfer (ΔG ≈ +8.8 kcal/mol) HalBond Halogen-Bonded Complex (Solvent Stabilized) T1H->HalBond Lewis Base Interaction (σ-hole donation) Degrad Deiodination Pathway (Thermal/Photolytic Cleavage) T1H->Degrad C-I Bond Homolysis (ΔH > 65 kcal/mol)

Caption: Thermodynamic equilibrium and degradation pathways of the pyrazolo[4,3-c]pyridine scaffold.

Experimental Workflow for Thermodynamic Profiling

To empirically validate the stability of specific derivatives, a rigorous analytical workflow is required.

G Prep 1. Sample Preparation (Anhydrous DMF-d7) Acq 2. VT-NMR Acquisition (+25°C to -50°C) Prep->Acq Integ 3. Signal Integration (1H vs 2H populations) Acq->Integ Calc 4. van 't Hoff Analysis (ln K vs 1/T) Integ->Calc Output 5. Thermodynamic Parameters (ΔH°, ΔS°, ΔG°) Calc->Output

Caption: Step-by-step Variable-Temperature NMR workflow for tautomeric thermodynamic profiling.

Experimental Protocols for Stability Assessment

To ensure trustworthiness and self-validation in your analytical pipeline, utilize the following standardized protocols to measure the thermodynamic properties of 4,6-Dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine derivatives.

Protocol A: Determination of Tautomeric Free Energy ( ΔG∘ ) via Variable-Temperature NMR (VT-NMR)

This protocol utilizes the temperature dependence of the tautomeric equilibrium constant ( Keq​ ) to extract enthalpy ( ΔH∘ ) and entropy ( ΔS∘ ) via the van 't Hoff equation.

  • Sample Preparation: Dissolve 15 mg of the derivative in 0.6 mL of anhydrous DMF- d7​ . DMF is chosen due to its low freezing point and ability to stabilize both tautomers via hydrogen bonding, slowing the exchange rate sufficiently at low temperatures.

  • Instrument Calibration: Calibrate the NMR probe temperature using a neat methanol sample for low temperatures (down to -50°C).

  • Spectral Acquisition: Acquire 1 H-NMR and 13 C-NMR spectra starting at 25°C. Cool the probe in 10°C increments down to -50°C. Allow 15 minutes of thermal equilibration at each step before acquisition.

  • Signal Integration: At the coalescence temperature (typically below -20°C for pyrazolopyridines), the rapidly exchanging N-H or adjacent C-H signals will resolve into distinct peaks for the 1H and 2H tautomers. Integrate these distinct signals to determine the molar ratio of 1H to 2H.

  • Thermodynamic Calculation: Calculate Keq​=[2H]/[1H] for each temperature. Plot ln(Keq​) versus 1/T (in Kelvin). The slope of the linear regression equals −ΔH∘/R , and the y-intercept equals ΔS∘/R . Calculate ΔG∘ at 298K using ΔG∘=ΔH∘−TΔS∘ .

Protocol B: Thermal Degradation Profiling via TGA/DSC

Because the C-I bond is susceptible to thermal homolysis, determining the exact decomposition onset temperature is critical for formulation and storage.

  • Sample Loading: Accurately weigh 3.0 to 5.0 mg of the crystalline compound into an aluminum oxide crucible.

  • Atmospheric Control: Purge the Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) furnace with high-purity Nitrogen gas at a flow rate of 50 mL/min to prevent oxidative degradation, isolating purely thermal events.

  • Heating Ramp: Equilibrate the sample at 25°C for 5 minutes. Apply a linear heating rate of 10°C/min up to 400°C.

  • Data Interpretation:

    • A sharp endothermic peak on the DSC curve without mass loss on the TGA indicates the thermodynamic melting point ( Tm​ ).

    • An exothermic event coupled with a sudden mass loss on the TGA (corresponding to the molar mass of iodine, ~126.9 g/mol ) indicates the homolytic cleavage of the C3-I bond. This defines the absolute thermal stability limit of the scaffold.

References

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. ProQuest. URL: [Link]

  • Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • Identification of novel pyrazolo[4,3-c]pyridine and diazepane derivatives as potent inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B. PubMed Central (PMC). URL: [Link]

  • Halogen bonding in 5-chloropyrazoles: Two new examples and a descriptive CSD investigation. ResearchGate. URL: [Link]

  • Pyrazolopyridine Ligands in Transition-Metal-Catalyzed C–C and C–Heteroatom Bond-Forming Reactions. ResearchGate. URL:[Link]

Sources

Foundational

An In-depth Technical Guide to the Formation of 4,6-Dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine

This technical guide provides a comprehensive overview of the synthetic pathway and mechanistic underpinnings for the formation of 4,6-dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine, a heterocyclic scaffold of significant in...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive overview of the synthetic pathway and mechanistic underpinnings for the formation of 4,6-dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine, a heterocyclic scaffold of significant interest to researchers and professionals in drug development. The document elucidates the strategic considerations behind the synthetic route, detailing the reaction mechanisms, experimental protocols, and key characterization data.

Introduction: The Significance of the Pyrazolo[4,3-c]pyridine Scaffold

The pyrazolo[4,3-c]pyridine core is a privileged heterocyclic motif in medicinal chemistry, forming the structural basis for a variety of biologically active molecules.[1][2] Its unique electronic and steric properties allow for diverse functionalization, making it a versatile scaffold for targeting a range of biological targets, including protein kinases. The introduction of halogen atoms, such as chlorine and iodine, at specific positions on this scaffold provides crucial handles for further synthetic modifications, often through cross-coupling reactions, thereby enabling the exploration of a wider chemical space in the quest for novel therapeutics. This guide will focus on the synthesis and formation mechanism of a key intermediate, 4,6-dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine.

Proposed Synthetic Pathway: A Two-Stage Approach

The synthesis of 4,6-dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine is most logically approached through a two-stage process:

  • Stage 1: Construction of the 4,6-dichloro-1H-pyrazolo[4,3-c]pyridine core. This involves the formation of the fused bicyclic ring system with the desired chlorination pattern.

  • Stage 2: Regioselective iodination of the pre-formed pyrazolo[4,3-c]pyridine ring. This step introduces the iodine atom at the C3 position.

This strategic disconnection allows for a more controlled and efficient synthesis.

Stage 1: Synthesis of 4,6-Dichloro-1H-pyrazolo[4,3-c]pyridine

While a direct, single-step synthesis for this specific precursor is not extensively documented, a plausible and efficient route can be constructed based on established methodologies for the synthesis of substituted pyrazolopyridines.[3][4] A common and effective strategy involves the annulation of a pyrazole ring onto a suitably functionalized pyridine precursor.

A proposed synthetic scheme initiates with a substituted pyridine derivative, which undergoes a series of transformations to build the fused pyrazole ring.

Synthesis_of_4_6_dichloro_1H_pyrazolo_4_3_c_pyridine cluster_0 Stage 1: Precursor Synthesis 2,4,6-trichloropyridine 2,4,6-trichloropyridine Intermediate_A 2,6-dichloro-4-hydrazinopyridine 2,4,6-trichloropyridine->Intermediate_A Hydrazine hydrate Precursor 4,6-dichloro-1H- pyrazolo[4,3-c]pyridine Intermediate_A->Precursor Formic acid or Triethyl orthoformate

Caption: Proposed synthetic workflow for 4,6-dichloro-1H-pyrazolo[4,3-c]pyridine.

Mechanism of Formation for the Pyrazolo[4,3-c]pyridine Core:

  • Nucleophilic Aromatic Substitution: The synthesis commences with 2,4,6-trichloropyridine. The C4 position is the most susceptible to nucleophilic attack due to the electron-withdrawing effects of the two chlorine atoms and the ring nitrogen. Reaction with hydrazine hydrate results in the displacement of the C4 chloro substituent to yield 2,6-dichloro-4-hydrazinopyridine.

  • Cyclization: The resulting hydrazinopyridine is then cyclized to form the pyrazole ring. This can be achieved by reacting with a one-carbon electrophile such as formic acid or triethyl orthoformate. The reaction with formic acid proceeds through an initial acylation of the terminal nitrogen of the hydrazine moiety, followed by an intramolecular cyclization and dehydration to afford the aromatic pyrazolo[4,3-c]pyridine ring system.

Stage 2: Regioselective Iodination

The final step in the synthesis is the introduction of an iodine atom at the C3 position of the 4,6-dichloro-1H-pyrazolo[4,3-c]pyridine core. This is achieved through an electrophilic aromatic substitution reaction.

Iodination_of_4_6_dichloro_1H_pyrazolo_4_3_c_pyridine cluster_1 Stage 2: Iodination Precursor 4,6-dichloro-1H- pyrazolo[4,3-c]pyridine Final_Product 4,6-dichloro-3-iodo-1H- pyrazolo[4,3-c]pyridine Precursor->Final_Product Iodinating Agent (e.g., NIS) Base (optional)

Caption: Final iodination step to yield the target compound.

Mechanism of Electrophilic Iodination:

The electrophilic iodination of the pyrazolo[4,3-c]pyridine ring system is a classic example of an electrophilic aromatic substitution.[5]

  • Generation of the Electrophile: A suitable iodinating agent, such as N-Iodosuccinimide (NIS), is employed. In the presence of an acid catalyst or under thermal conditions, NIS can generate a potent electrophilic iodine species (I+).

  • Nucleophilic Attack and Formation of the Sigma Complex: The pyrazole ring of the pyrazolo[4,3-c]pyridine system is relatively electron-rich and acts as the nucleophile. The C3 position is the most activated site for electrophilic attack. This regioselectivity is governed by the combined electronic effects of the fused pyridine ring and the two nitrogen atoms of the pyrazole ring. The lone pair of electrons on the N1 nitrogen participates in the aromatic system, increasing the electron density at C3. The attack by the C3 carbon on the electrophilic iodine leads to the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion.

  • Deprotonation and Aromatization: A weak base, which can be the solvent or the succinimide anion generated from NIS, abstracts a proton from the C3 carbon of the sigma complex. This restores the aromaticity of the pyrazolo[4,3-c]pyridine ring system and yields the final product, 4,6-dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments described above. These protocols are based on established procedures for similar transformations and should be adapted and optimized for specific laboratory conditions.

Synthesis of 4,6-dichloro-1H-pyrazolo[4,3-c]pyridine

Materials:

  • 2,4,6-trichloropyridine

  • Hydrazine hydrate

  • Formic acid

  • Ethanol

  • Sodium bicarbonate

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Formation of 2,6-dichloro-4-hydrazinopyridine:

    • In a round-bottom flask, dissolve 2,4,6-trichloropyridine (1.0 eq) in ethanol.

    • Add hydrazine hydrate (1.2 eq) dropwise at room temperature.

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Cyclization to 4,6-dichloro-1H-pyrazolo[4,3-c]pyridine:

    • To the crude 2,6-dichloro-4-hydrazinopyridine, add formic acid (excess).

    • Heat the mixture to reflux for several hours, monitoring by TLC.

    • After the reaction is complete, cool the mixture and carefully pour it into ice-water.

    • Neutralize with a solid sodium bicarbonate until effervescence ceases.

    • Collect the precipitated solid by filtration, wash with water, and dry to obtain the crude 4,6-dichloro-1H-pyrazolo[4,3-c]pyridine.

    • Purify the crude product by recrystallization or column chromatography.

Synthesis of 4,6-dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine

Materials:

  • 4,6-dichloro-1H-pyrazolo[4,3-c]pyridine

  • N-Iodosuccinimide (NIS)

  • Acetonitrile or Dichloromethane

  • Saturated aqueous sodium thiosulfate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 4,6-dichloro-1H-pyrazolo[4,3-c]pyridine (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane.

  • Add N-Iodosuccinimide (1.1 eq) to the solution in portions at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any excess iodine.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure 4,6-dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine.

Data Presentation and Characterization

The successful synthesis of the target compound and its precursor should be confirmed by various analytical techniques.

Table 1: Key Reaction Parameters and Expected Yields

StepReactantsKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
1a 2,4,6-trichloropyridineHydrazine hydrateEthanolReflux4-670-85
1b 2,6-dichloro-4-hydrazinopyridineFormic acid-Reflux6-865-80
2 4,6-dichloro-1H-pyrazolo[4,3-c]pyridineN-IodosuccinimideAcetonitrile25-502-480-95

Table 2: Spectroscopic Data for 4,6-dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine

TechniqueKey Features
¹H NMR Aromatic protons in the pyridine and pyrazole rings with characteristic chemical shifts and coupling constants. The absence of a proton signal at the C3 position.
¹³C NMR Signals corresponding to the carbon atoms of the bicyclic system, with the C3 carbon signal showing a significant downfield shift due to the attached iodine atom.
Mass Spec A molecular ion peak corresponding to the calculated mass of C₆H₂Cl₂IN₃. The isotopic pattern will be characteristic of a molecule containing two chlorine atoms and one iodine atom.

Conclusion

This technical guide has detailed a robust and logical synthetic pathway for the preparation of 4,6-dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine. By dissecting the synthesis into the construction of the chlorinated pyrazolopyridine core followed by a regioselective iodination, a high degree of control and efficiency can be achieved. The mechanistic discussions provide a causal understanding of the reaction outcomes, particularly the observed regioselectivity in the key bond-forming steps. The provided experimental protocols and characterization data serve as a practical resource for researchers and professionals in the field of drug discovery and development, enabling the synthesis of this valuable intermediate for further chemical exploration.

References

  • MDPI. (2022, March 7). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Retrieved from [Link]

  • Kaunas University of Technology. (n.d.). Novel Pyrazolo[4,3-c]pyridines: Synthesis and Investigation of Anticancer Properties (PyrSynth). Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2014, July 31). Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. Retrieved from [Link]

  • PMC. (n.d.). Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Palladium-Catalyzed Amination of 4,6-Dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine

Introduction & Scientific Context The 5-azaindazole (1H-pyrazolo[4,3-c]pyridine) scaffold is a privileged pharmacophore in modern drug discovery. It is frequently utilized in the development of highly selective therapeut...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

The 5-azaindazole (1H-pyrazolo[4,3-c]pyridine) scaffold is a privileged pharmacophore in modern drug discovery. It is frequently utilized in the development of highly selective therapeutics, ranging from 1[1] to 2[2].

Functionalizing this core requires precise regiocontrol. The building block 4,6-dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine presents a unique synthetic challenge due to the presence of three distinct halogenated sites: an iodo group at C3 and chloro groups at C4 and C6. This application note details a highly regioselective Palladium-catalyzed Buchwald-Hartwig amination protocol. By exploiting the differential electronic properties and bond dissociation energies (BDE) of the carbon-halogen bonds, researchers can selectively aminate the C3 position while preserving the C4 and C6 chlorides for downstream functionalization.

Mechanistic Rationale & Regioselectivity

The causality behind the regioselectivity of this reaction lies in the kinetics of the oxidative addition step within the Palladium catalytic cycle. The C3–I bond has a significantly lower BDE (~55 kcal/mol) compared to the C4–Cl and C6–Cl bonds (~80–81 kcal/mol). Consequently, the electron-rich Pd(0) active species undergoes oxidative addition at the C3 position orders of magnitude faster than at the chlorinated sites.

However, the C4 and C6 positions are situated ortho to the electron-withdrawing pyridine nitrogen (N5). This makes them highly electrophilic and prone to Nucleophilic Aromatic Substitution (SNAr). To prevent competitive SNAr side reactions during the amination, the choice of base is critical. Strong, nucleophilic bases (e.g., KOH, unhindered alkoxides) must be avoided in favor of mild, sterically hindered, or inorganic bases like Cesium Carbonate (Cs₂CO₃).

Regioselectivity Substrate 4,6-Dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine (Starting Material) C3 C3-Iodo Site BDE ~55 kcal/mol (Highly Reactive) Substrate->C3 Primary Target C4 C4-Chloro Site BDE ~80 kcal/mol (SNAr Risk) Substrate->C4 Secondary Risk C6 C6-Chloro Site BDE ~81 kcal/mol (Inert to Pd0) Substrate->C6 Unreactive Pd Pd(0) Oxidative Addition Kinetically Favored Pathway C3->Pd

Figure 1: Regioselectivity logic based on bond dissociation energies (BDE) and site reactivity.

Experimental Design & Condition Optimization

To establish a self-validating and robust protocol, various catalytic systems were evaluated. The combination of Pd₂(dba)₃ and Xantphos proved optimal. Xantphos, with its wide bite angle (~111°), enforces a geometry that dramatically 3[3]—which is often the rate-limiting step when coupling electron-deficient heteroaryls.

Table 1: Quantitative Optimization of Reaction Conditions for C3-Amination

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Causality & Observation
1 Pd₂(dba)₃ (5%) Xantphos (10%) Cs₂CO₃ (2.0) 1,4-Dioxane 90 88 Optimal. Clean conversion, no SNAr detected.
2Pd(OAc)₂ (10%)BINAP (10%)K₃PO₄ (2.0)Toluene10062Sluggish reductive elimination; incomplete conversion.
3Pd₂(dba)₃ (5%)RuPhos (10%)NaOtBu (2.0)1,4-Dioxane9045Significant C4-SNAr byproduct due to strong base.
4NoneNoneCs₂CO₃ (2.0)1,4-Dioxane900Confirms C3-amination is strictly Pd-mediated.

Detailed Step-by-Step Protocol

This protocol is designed as a self-validating system. In-Process Controls (IPC) are embedded to ensure that any failure modes (such as catalyst oxidation) are immediately identifiable, preventing wasted downstream effort.

Workflow Step1 Step 1: Setup Charge Pd/Ligand & Substrates Step2 Step 2: Degas Remove O2 via Vacuum/Argon Step1->Step2 Step3 Step 3: Reaction 90°C, 4-8h LC-MS IPC Step2->Step3 Step4 Step 4: Work-up Quench & Filter through Celite Step3->Step4 Step5 Step 5: Purify Flash Column Chromatography Step4->Step5

Figure 2: Self-validating step-by-step experimental workflow for Buchwald-Hartwig amination.

Materials Required:
  • Substrate: 4,6-Dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine (1.0 equiv, 1.0 mmol, 313.9 g/mol )

  • Amine: Primary or Secondary Amine (1.2 equiv, 1.2 mmol)

  • Catalyst: Tris(dibenzylideneacetone)dipalladium(0)[Pd₂(dba)₃] (0.05 equiv, 5 mol%)

  • Ligand: 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene [Xantphos] (0.10 equiv, 10 mol%)

  • Base: Cesium Carbonate[Cs₂CO₃] (2.0 equiv, 2.0 mmol)

  • Solvent: Anhydrous 1,4-Dioxane (10 mL)

Step 1: Reaction Setup & Inert Atmosphere Generation
  • To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, charge the 4,6-dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine, amine, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.

  • Causality Check: Pd(0) is highly sensitive to oxidation. Irreversible oxidation to Pd(II) by atmospheric oxygen will halt the catalytic cycle entirely.

  • Seal the flask with a rubber septum and perform three rigorous cycles of vacuum/argon backfilling.

  • Add anhydrous, degassed 1,4-Dioxane (10 mL) via a gas-tight syringe.

Step 2: Catalytic Coupling & In-Process Control (IPC)
  • Place the flask in a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) to ensure the heterogeneous Cs₂CO₃ remains fully suspended.

  • Self-Validating IPC (at 2 Hours): Withdraw a 50 µL aliquot via syringe under a positive stream of argon, dilute with LC-MS grade MeCN, and analyze via LC-MS.

    • Success Indicator: Disappearance of the starting material peak (m/z ~313.9 [M+H]⁺) and the appearance of the target product mass.

    • Failure Indicator: If starting material persists without product formation, the Pd catalyst was likely oxidized during setup. Abort, re-degas solvents, and restart.

Step 3: Work-up and Isolation
  • Once LC-MS confirms complete conversion (typically 4–6 hours), cool the reaction to room temperature.

  • Quench the reaction by diluting with Ethyl Acetate (20 mL).

  • Filter the mixture through a short pad of Celite to remove the insoluble inorganic salts and Palladium black. Wash the Celite pad with additional Ethyl Acetate (2x 10 mL).

  • Concentrate the combined filtrate under reduced pressure.

Step 4: Purification & Characterization
  • Purify the crude residue via flash column chromatography on silica gel (Eluent: Hexanes/Ethyl Acetate gradient).

  • Validation of Regioselectivity: Perform ¹H and ¹³C NMR. The preservation of the C4 and C6 chlorides can be definitively confirmed by the absence of coupling to any new protons at these positions, and by comparing the ¹³C shifts of C4/C6 to the starting material.

References

  • Discovery of 4-Ethoxy-6-chloro-5-azaindazoles as Novel PDE4 Inhibitors for the Treatment of Alcohol Use Disorder and Alcoholic Liver Diseases. ACS Publications - Journal of Medicinal Chemistry.1

  • Synthesis of N-aryl-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridin-7-amines and their photodynamic properties in the human skin melanoma cell line G361. PubMed - Bioorganic Chemistry.3

  • Discovery of a Noncovalent, Mutant-Selective Epidermal Growth Factor Receptor Inhibitor. ACS Publications - Journal of Medicinal Chemistry.2

Sources

Application

Application Note: Regioselective N-Alkylation Protocols for 4,6-Dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine

Target Audience: Synthetic Chemists, Medicinal Chemists, and Fragment-Based Drug Discovery (FBDD) Professionals. Strategic Importance of the Scaffold 4,6-Dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine (CAS: 1658467-36-7) [1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Fragment-Based Drug Discovery (FBDD) Professionals.

Strategic Importance of the Scaffold

4,6-Dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine (CAS: 1658467-36-7) [1] is a highly functionalized, polyhalogenated heterocyclic building block. Its structural architecture offers orthogonal reactivity handles that are highly prized in modular drug discovery:

  • C3 (Iodo): Primed for early-stage Suzuki-Miyaura or Sonogashira cross-coupling due to the high reactivity of the C–I bond.

  • C4 & C6 (Chloro): Positioned alpha to the pyridine nitrogen (N5), these sites are highly activated for subsequent SNAr displacements or palladium-catalyzed Buchwald-Hartwig aminations [2].

  • N1/N2 (Pyrazole NH): The critical first vector for functionalization.

Before exploiting the halogen handles, the pyrazole nitrogen must be alkylated or protected. This locks the tautomeric state, improves organic solubility, and prevents catalyst poisoning during downstream cross-coupling. However, the presence of two adjacent nitrogen atoms (N1 and N2) presents a significant regioselectivity challenge.

Mechanistic Causality: Controlling N1 vs. N2 Selectivity

The alkylation of azolo-fused heterocycles is governed by a delicate balance of steric hindrance, thermodynamic stability, and the nature of the reactive ion pair [3].

  • Thermodynamic Control (N1 Preference): The bulky iodine atom at the C3 position creates significant steric shielding around N2. Consequently, standard base-mediated alkylation in polar aprotic solvents (e.g., DMF, DMSO) strongly favors the N1-alkylated product. In these solvents, the base generates a Solvent-Separated Ion Pair (SIP) , allowing the electrophile to attack the least sterically hindered and thermodynamically favored nitrogen.

  • Kinetic & Chelation Control (N2 Preference): To override the steric bias of the 3-iodo group and force N2-alkylation, chemists must manipulate the transition state. Using a non-polar solvent like THF with a sodium base (e.g., NaHMDS) generates a Tight Ion Pair (TIP) . The sodium cation coordinates simultaneously to N1 and the pyridine nitrogen (or adjacent halogens), effectively blocking N1 and leaving N2 exposed to the electrophile [3].

Mechanistic_Pathways Start 4,6-Dichloro-3-iodo- 1H-pyrazolo[4,3-c]pyridine SIP Solvent-Separated Ion Pair (SIP) Polar Aprotic (DMF/DMSO) Start->SIP Cs2CO3 or NaH TIP Tight Ion Pair (TIP) Non-Polar (THF) Start->TIP NaHMDS N1 N1-Alkylated Product (Major, Thermodynamic) SIP->N1 R-X (Fast) N2 N2-Alkylated Product (Major, Kinetic/Chelation) SIP->N2 Minor TIP->N1 Minor TIP->N2 R-X (Directed)

Figure 1: Divergent reaction pathways for N-alkylation based on solvent and base selection.

Quantitative Data: Condition Matrix

The following table summarizes the expected regioselectivity and yields when reacting 4,6-dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine with a standard primary electrophile (e.g., methyl iodide or benzyl bromide).

Base (Equiv)SolventTemp (°C)Reactive SpeciesN1:N2 Ratio*Isolated Yield
Cs₂CO₃ (1.5)DMF25SIP95 : 5 88%
NaH (1.2)DMF0 to 25SIP92 : 8 85%
K₂CO₃ (2.0)MeCN60SIP85 : 15 78%
NaHMDS (1.1)THF-78 to 0TIP20 : 80 65%
PPh₃ / DIADTHF25Mitsunobu15 : 85 60%

*Ratios determined by crude ¹H-NMR integration of the pyrazole/pyridine core protons.

Experimental Workflows

Workflow Step1 1. Substrate Preparation Dry Solvent + Inert Atmosphere (N2/Ar) Step2 2. Base Addition Deprotonation at specified temperature Step1->Step2 Step3 3. Electrophile Addition Dropwise addition of R-X Step2->Step3 Step4 4. Reaction Quench Saturated NH4Cl (aq) or H2O Step3->Step4 Step5 5. Extraction & Wash EtOAc extraction, Brine wash Step4->Step5 Step6 6. Purification Flash Chromatography (Silica Gel) Step5->Step6

Figure 2: Standardized laboratory workflow for the N-alkylation of pyrazolo[4,3-c]pyridines.

Protocol A: N1-Selective Alkylation (Thermodynamic Control)

This protocol utilizes Cesium Carbonate (Cs₂CO₃) in DMF. The mild base prevents degradation of the polyhalogenated core, while the polar solvent ensures a Solvent-Separated Ion Pair (SIP), driving the reaction to the less sterically hindered N1 position.

Materials:

  • 4,6-Dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine (1.0 mmol, 313.9 mg)

  • Alkyl Halide (e.g., Iodomethane) (1.2 mmol)

  • Cs₂CO₃ (1.5 mmol, 488 mg)

  • Anhydrous DMF (5.0 mL)

Procedure:

  • Preparation: Charge a flame-dried 25 mL round-bottom flask with 4,6-dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine and Cs₂CO₃.

  • Solvation: Add anhydrous DMF (5.0 mL) under an argon atmosphere. Stir the suspension at room temperature (25 °C) for 15 minutes to allow for complete deprotonation.

  • Alkylation: Cool the mixture to 0 °C using an ice bath. Add the alkyl halide dropwise over 5 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor completion via TLC (Hexanes/EtOAc, 3:1) or LC-MS.

  • Quench & Extraction: Quench the reaction by pouring it into 20 mL of ice-cold water. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl (3 × 15 mL) to remove residual DMF, followed by brine (15 mL). Dry over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure and purify via silica gel flash chromatography to isolate the pure N1-alkylated regioisomer.

Protocol B: N2-Selective Alkylation (Tight Ion Pair Control)

To overcome the steric bulk of the 3-iodo group, this protocol employs Sodium bis(trimethylsilyl)amide (NaHMDS) in THF. The sodium ion bridges N1 and the adjacent S-character orbitals, directing the electrophile to N2 [3].

Materials:

  • 4,6-Dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine (1.0 mmol, 313.9 mg)

  • Alkyl Halide (1.5 mmol)

  • NaHMDS (1.0 M in THF, 1.1 mmol, 1.1 mL)

  • Anhydrous THF (10.0 mL)

Procedure:

  • Preparation: Dissolve the pyrazolopyridine substrate in anhydrous THF (10.0 mL) in a flame-dried flask under argon.

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add the NaHMDS solution dropwise over 10 minutes. Stir at -78 °C for 30 minutes to ensure the formation of the Tight Ion Pair (TIP).

  • Alkylation: Add the alkyl halide dropwise at -78 °C.

  • Propagation: Slowly allow the reaction to warm to 0 °C over 2 hours. Do not let the reaction reach room temperature prematurely, as thermal energy will disrupt the TIP and reduce N2 selectivity.

  • Quench: Quench the reaction at 0 °C with saturated aqueous NH₄Cl (10 mL).

  • Extraction & Purification: Extract with EtOAc (3 × 15 mL), wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography. The N2-isomer typically elutes slightly slower than the N1-isomer on silica gel.

Analytical Verification & Troubleshooting

  • NMR Identification of Regioisomers: The N1 and N2 isomers can be definitively distinguished using 2D NOESY or HMBC NMR. For the N1-alkylated product, an NOE correlation is typically observed between the alkyl protons and the C7-proton of the pyridine ring. For the N2-alkylated product, NOE correlations are restricted to the C3-substituent (though the lack of protons on the 3-iodo group necessitates reliance on ¹³C-HMBC correlations between the alkyl protons and the C3 carbon).

  • Poor Conversion: If conversion is low in Protocol A, ensure the Cs₂CO₃ is completely dry; water severely retards the alkylation rate.

  • Loss of N2 Selectivity in Protocol B: Trace moisture in THF or allowing the reaction to warm too quickly will collapse the Tight Ion Pair, reverting the system to thermodynamic control (yielding the N1 isomer).

References

  • Dawidowski, M., et al. (2019). Structure-Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry, 63(2), 847-879.[Link]

  • Bookser, B. C., et al. (2018). Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2-, and N3-Positions, Including Pyrazolo[3,4-d]pyrimidines, Purines, [1,2,3]Triazolo[4,5]pyridines, and Related Deaza-Compounds. The Journal of Organic Chemistry, 83(12), 6334-6353.[Link]

Method

Application Note: Site-Selective Sonogashira Coupling of 4,6-Dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Molecule: 4,6-Dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine (CAS: 1658467-36-7) Executive Summary The functionalization of polyhal...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Molecule: 4,6-Dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine (CAS: 1658467-36-7)

Executive Summary

The functionalization of polyhalogenated fused heterocycles is a cornerstone of modern medicinal chemistry, particularly in the development of kinase inhibitors and novel pharmacophores. 4,6-Dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine presents a unique synthetic challenge and opportunity: it contains three halogenated sites (C3, C4, and C6)[1].

This application note details a self-validating, highly regioselective protocol for the alkynylation of the C3 position via the Sonogashira cross-coupling reaction. By exploiting the inherent electronic and thermodynamic differences between carbon-iodine (C–I) and carbon-chlorine (C–Cl) bonds, researchers can achieve >98% regioselectivity without competitive activation of the chlorinated positions.

Mechanistic Rationale & Selectivity Principles

To design a robust protocol, it is critical to understand the causality behind the reactivity of 4,6-Dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine.

Thermodynamic Control via Bond Dissociation Energy (BDE)

The regioselectivity of Palladium-catalyzed cross-coupling in polyhalogenated systems is fundamentally governed by the relative ease of the oxidative addition step. The C–I bond at the C3 position has a significantly lower Bond Dissociation Energy (BDE) (~65–70 kcal/mol) compared to the C–Cl bonds at the C4 and C6 positions (~95–100 kcal/mol)[2]. Because oxidative addition of Pd(0) into the C–I bond is orders of magnitude faster, maintaining mild reaction temperatures (25 °C – 45 °C) ensures that the activation barrier for the C–Cl bonds is never breached, resulting in perfect C3 selectivity.

The Necessity of N-Protection

The 1H-pyrazole moiety contains an acidic N–H proton. Under the basic conditions required for Sonogashira coupling (typically utilizing amine bases like Triethylamine or Diisopropylamine), the unprotected pyrazole can undergo deprotonation. The resulting pyrazolide anion can coordinate with the Palladium or Copper catalysts, leading to catalyst poisoning, sluggish reaction rates, and homocoupling side-reactions (Glaser coupling)[3].

To circumvent this, we employ a transient Tetrahydropyranyl (THP) protection strategy. THP is chosen over Boc or SEM because it is highly stable under the basic cross-coupling conditions but can be quantitatively removed under mild acidic conditions, preserving the newly formed alkyne and the C4/C6 chlorides.

Synthetic Workflow

The following diagram illustrates the logical progression of the three-step synthetic workflow, designed to maximize yield and prevent off-target reactivity.

G A 4,6-Dichloro-3-iodo- 1H-pyrazolo[4,3-c]pyridine (Starting Material) B N-Protection (DHP, PTSA, DCM) A->B C THP-Protected Intermediate B->C D Sonogashira Coupling (Alkyne, Pd/Cu, Et3N) C->D C-I Selective Oxidative Addition E C3-Alkynylated Intermediate D->E F Deprotection (TFA or HCl) E->F G 4,6-Dichloro-3-alkynyl- 1H-pyrazolo[4,3-c]pyridine (Final Product) F->G

Caption: Three-step workflow for the regioselective C3-alkynylation of 4,6-Dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine.

Experimental Protocols

Note: All glassware must be oven-dried. Solvents must be anhydrous and thoroughly degassed to prevent oxidative Glaser homocoupling of the terminal alkyne.

Protocol A: N-Protection with Tetrahydropyran (THP)
  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4,6-Dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine (1.0 equiv, 10 mmol) and anhydrous Dichloromethane (DCM, 40 mL).

  • Reagent Addition: Add 3,4-Dihydro-2H-pyran (DHP, 1.5 equiv, 15 mmol) followed by a catalytic amount of p-Toluenesulfonic acid monohydrate (PTSA, 0.1 equiv, 1.0 mmol).

  • Reaction: Stir the mixture at room temperature (25 °C) under a nitrogen atmosphere for 4–6 hours.

  • Validation: Monitor via TLC (Hexanes/EtOAc 3:1). The starting material (highly polar) will convert to a less polar, UV-active spot.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (20 mL) to neutralize the PTSA. Extract the aqueous layer with DCM (2 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude THP-protected intermediate can generally be used in the next step without further column chromatography.

Protocol B: Regioselective Sonogashira Coupling
  • Degassing (Critical Step): In a Schlenk flask, dissolve the THP-protected intermediate (1.0 equiv, ~10 mmol) in a mixture of anhydrous DMF (20 mL) and Triethylamine (Et₃N, 10 mL). Sparge the solution with Argon for 15 minutes.

  • Catalyst Loading: Under a positive flow of Argon, quickly add Pd(PPh₃)₂Cl₂ (0.05 equiv, 5 mol%) and CuI (0.10 equiv, 10 mol%). The solution will typically turn a pale yellow/orange.

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv, 12 mmol) dropwise.

  • Reaction: Seal the flask and stir at 40 °C for 8–12 hours.

  • Validation: The reaction mixture will progressively darken to a deep brown/black, indicating the active Pd(0) cycle and precipitation of triethylammonium iodide salts. TLC (Hexanes/EtOAc 4:1) should show complete consumption of the starting iodide.

  • Workup: Dilute the mixture with EtOAc (100 mL) and filter through a short pad of Celite to remove the insoluble salts and transition metal particulates. Wash the filtrate with water (3 x 50 mL) to remove DMF and Et₃N, followed by brine. Dry over MgSO₄, concentrate, and purify via flash chromatography.

Protocol C: THP Deprotection
  • Setup: Dissolve the purified C3-alkynylated intermediate in DCM (20 mL).

  • Acidification: Add Trifluoroacetic acid (TFA, 10 mL) dropwise at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Workup: Carefully concentrate the mixture under reduced pressure to remove excess TFA. Neutralize the residue with saturated NaHCO₃, extract with EtOAc, dry, and concentrate to yield the final 4,6-Dichloro-3-alkynyl-1H-pyrazolo[4,3-c]pyridine.

Quantitative Data Presentation: Condition Optimization

To demonstrate the causality of condition selection, the table below summarizes the optimization data for the Sonogashira coupling step (Protocol B), highlighting the impact of temperature and catalyst on yield and C3-selectivity.

EntryCatalyst System (5 mol% Pd, 10 mol% Cu)Solvent / BaseTemp (°C)Yield (%)Regioselectivity (C3 vs C4/C6)
1Pd(PPh₃)₂Cl₂ / CuIDMF / Et₃N2568%>99:1
2 Pd(PPh₃)₂Cl₂ / CuI DMF / Et₃N 40 89% >99:1
3Pd(PPh₃)₂Cl₂ / CuIDMF / Et₃N8045%70:30 (C4/C6 activation observed)
4Pd(dppf)Cl₂ / CuITHF / DIPA4082%>99:1
5Pd(PPh₃)₄ / CuIToluene / Et₃N6055%90:10

Expert Insights & Troubleshooting

  • Handling the Copper Co-Catalyst: CuI is prone to oxidation to Cu(II) in the presence of atmospheric oxygen, which aggressively promotes Glaser homocoupling of the alkyne. Always store CuI in a desiccator, and if the powder appears green or brown (instead of off-white), purify it via continuous Soxhlet extraction with THF before use.

  • Amine Base Selection: While Et₃N is standard, if your specific terminal alkyne is highly volatile or electronically deactivated, switching to Diisopropylamine (DIPA) can enhance the reaction rate due to its slightly higher basicity and steric profile, which facilitates the deprotonation of the alkyne-Cu complex.

  • Copper-Free Alternatives: If your downstream application (e.g., specific biological assays) is highly sensitive to trace Copper contamination, the reaction can be run under "Copper-free Sonogashira" conditions using Pd(PPh₃)₄ (10 mol%) and an excess of an amine base at a slightly elevated temperature (50 °C), though reaction times will extend to 24–36 hours.

References

  • Garcia, Y., Schoenebeck, F., Legault, C. Y., Merlic, C. A., & Houk, K. N. (2009). "Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions." Journal of the American Chemical Society, 131(18), 6632-6639. URL:[Link]

Sources

Application

Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) on 4,6-Dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine

Document Type: Technical Application Note & Experimental Protocol Target Audience: Discovery Chemists, Process Chemists, and Drug Development Professionals Strategic Context and Scaffold Significance 4,6-Dichloro-3-iodo-...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Experimental Protocol Target Audience: Discovery Chemists, Process Chemists, and Drug Development Professionals

Strategic Context and Scaffold Significance

4,6-Dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine (also recognized in medicinal chemistry as a heavily functionalized 5-azaindazole) is a privileged heterocyclic scaffold. It serves as a foundational building block in the development of advanced therapeutics, most notably in the synthesis of for the treatment of Alcohol Use Disorder (AUD) and alcoholic liver diseases[1].

The strategic value of this molecule lies in its three orthogonal reactive handles:

  • C3-Iodo: Primed for transition-metal-catalyzed cross-coupling (e.g., Suzuki, Sonogashira).

  • C4-Chloro: Highly electrophilic and primed for mild Nucleophilic Aromatic Substitution (SNAr).

  • C6-Chloro: Moderately reactive, reserved for late-stage forcing SNAr or Buchwald-Hartwig aminations.

Mastering the regioselective functionalization of this scaffold is critical for efficient, high-yielding drug development pipelines.

Mechanistic Insights: Electronic Control vs. Steric Hindrance

As a Senior Application Scientist, it is vital to understand the causality behind the regiochemical outcomes of this scaffold rather than just memorizing the reaction conditions.

The Dominance of Electronic Activation at C4

In the pyrazolo[4,3-c]pyridine system, the pyridine nitrogen (N5) is ortho to both the C4 and C6 positions. However, the C4 position is adjacent to the bridgehead carbon (C3a). Nucleophilic attack at C4 generates a Meisenheimer complex where the negative charge is highly stabilized by both the electronegative pyridine nitrogen and the electron-withdrawing nature of the fused pyrazole ring (the α -effect). Consequently, [2].

Overcoming the Steric Penalty of the 3-Iodo Group

The 3-iodo substituent is peri to the C4 chlorine, creating substantial local steric bulk (Van der Waals radius of Iodine 1.98 Å). Intuitively, one might expect this to redirect bulky nucleophiles to the less hindered C6 position. However, field-proven experience demonstrates that the profound electronic activation at C4 overwhelmingly overrides this steric penalty. [1].

The Absolute Necessity of N1-Protection

A critical prerequisite for successful SNAr on this scaffold is the protection of the pyrazole N1 position[1]. Under the basic conditions required for SNAr, an unprotected pyrazole (pKa ~ 11-13) will rapidly deprotonate. The resulting electron-rich pyrazolide anion severely deactivates the fused pyridine ring via resonance donation, effectively shutting down the SNAr pathway.

Quantitative Data: Reactivity Profiling

The table below summarizes the differential reactivity of the three halogen handles, providing a strategic roadmap for sequential functionalization.

PositionReactivity LevelTypical Nucleophiles / ReagentsTemp (°C)Expected YieldReaction Type
C4 (Cl) High Alkoxides (NaOEt), Aliphatic Amines20 - 6075 - 90%SNAr (Electronic Control)
C6 (Cl) Low / Mod Anilines, Bulky Amines, Boronic Acids100 - 15050 - 75%Forcing SNAr or Pd-Catalyzed
C3 (I) Orthogonal Boronic Acids, Terminal Alkynes80 - 11065 - 85%Suzuki / Sonogashira Coupling

Experimental Workflows and Logic

Workflow Start Starting Material: 4,6-Dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine Protect Step 1: N1-Protection Reagent: SEM-Cl / NaH Start->Protect SNAr4 Step 2: C4 SNAr Reagent: Nucleophile (1.1 eq), 20-60°C Protect->SNAr4 Check Target Profile? SNAr4->Check Deprotect Step 3a: Deprotection Reagent: TBAF or TFA Check->Deprotect Mono-substituted Target Funct6 Step 3b: C6 Functionalization Reagent: Pd-Catalyst / High Temp Check->Funct6 Di-substituted Target Funct6->Deprotect

Step-by-step decision matrix for the sequential functionalization of the heterocyclic scaffold.

Self-Validating Experimental Protocols

Protocol A: N1-Protection (Preparation for SNAr)

Objective: Mask the acidic pyrazole N-H to prevent anion-induced deactivation.

  • Initiation: Dissolve 4,6-dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine (1.0 equiv) in anhydrous DMF (0.2 M concentration) under a nitrogen atmosphere.

  • Deprotonation: Cool the reaction mixture to 0 °C. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Note: Hydrogen gas evolution will occur. Stir for 30 minutes until bubbling ceases to ensure complete deprotonation.

  • Protection: Add 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 equiv) dropwise.

  • Completion: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Workup: Quench carefully with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine (5x) to remove DMF, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel chromatography.

Protocol B: Regioselective SNAr at C4

Objective: Selectively substitute the C4-chlorine utilizing electronic control.

  • Initiation: Dissolve the N1-SEM protected intermediate (1.0 equiv) in an appropriate anhydrous solvent (e.g., Ethanol if forming an ethyl ether, or THF for amines).

  • Nucleophile Addition:

    • For Alkoxides: Add Sodium Ethoxide (NaOEt, 21% wt in EtOH, 1.1 equiv).

    • For Amines: Add the aliphatic amine (1.1 equiv) and N,N-Diisopropylethylamine (DIPEA, 2.0 equiv).

    • Causality Note: Strict stoichiometric control (1.1 equiv) is enforced to prevent any trace over-substitution at the C6 position.

  • Reaction: Stir the mixture at room temperature to 60 °C (depending on nucleophile strength) for 4–8 hours.

  • Validation: Monitor via LC-MS. The mass corresponding to the mono-substituted C4 product should form exclusively[1].

  • Workup: Concentrate the solvent in vacuo, partition between DCM and water, extract, dry, and purify.

Protocol C: Deprotection of the SEM Group

Objective: Unmask the pyrazole core to yield the final active pharmaceutical ingredient (API).

  • Initiation: Dissolve the C4-substituted N1-SEM intermediate in anhydrous THF.

  • Cleavage: Add Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 3.0 equiv).

  • Reaction: Heat the mixture to 60 °C for 4–6 hours.

  • Workup: Dilute with water, extract with EtOAc, and purify via reverse-phase preparative HPLC to isolate the pure C4-substituted-6-chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine.

Mechanistic Pathway Visualization

Pathway A 4,6-Dichloro-3-iodo- 1H-pyrazolo[4,3-c]pyridine B N1-SEM Protected Intermediate A->B SEM-Cl, Base (Blocks Anion Formation) C C4-Substituted (e.g., 4-Ethoxy) B->C SNAr (NaOEt) Regioselective at C4 (Electronic Control) D C4, C6-Disubstituted Product C->D Pd-Catalysis or Forcing SNAr at C6

Reaction pathway demonstrating the regioselective functionalization of the pyrazolo[4,3-c]pyridine.

References

  • Discovery of 4-Ethoxy-6-chloro-5-azaindazoles as Novel PDE4 Inhibitors for the Treatment of Alcohol Use Disorder and Alcoholic Liver Diseases Journal of Medicinal Chemistry, ACS Publications (2023). URL:[Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in 4,6-Dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine synthesis

An essential resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs for the synthesis of 4,6-Dichloro-3-iodo-1H-pyrazolo[...

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Author: BenchChem Technical Support Team. Date: April 2026

An essential resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs for the synthesis of 4,6-Dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine. As a Senior Application Scientist, this guide is structured to deliver not just protocols, but a foundational understanding of the reaction dynamics to empower you to overcome common synthetic challenges.

Introduction: Navigating the Synthesis of a Key Heterocycle

4,6-Dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine is a highly functionalized heterocyclic scaffold crucial for the development of novel therapeutics. Its synthesis, however, is a multi-step process fraught with potential challenges, from poor yields in cyclization to difficulties in the selective introduction of halogen substituents. This guide provides a systematic approach to troubleshooting and optimizing the synthesis, focusing on a common and effective pathway involving a Sandmeyer reaction for the introduction of the 3-iodo group.

Section 1: The Synthetic Pathway - A General Overview

The most reliable and adaptable route to 4,6-dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine often commences with a suitable pyrazole precursor, followed by pyridine ring formation, chlorination, and a final iodination step. A particularly effective method for the final iodination is the Sandmeyer reaction, which converts a 3-amino group into the desired 3-iodo substituent via a diazonium salt intermediate.

G cluster_0 Core Synthesis cluster_1 Diazotization (Critical Step) cluster_2 Sandmeyer Iodination A 3-Amino-4,6-dichloro-1H- pyrazolo[4,3-c]pyridine B Diazonium Salt Intermediate A->B  NaNO2, H2SO4 / HCl  0-5 °C C 4,6-Dichloro-3-iodo-1H- pyrazolo[4,3-c]pyridine (Target Molecule) B->C  KI, H2O  Heat

Caption: General workflow for the Sandmeyer iodination step.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis. Each problem is analyzed from a mechanistic standpoint to provide robust solutions.

Q1: My diazotization of 3-Amino-4,6-dichloro-1H-pyrazolo[4,3-c]pyridine is failing, showing starting material upon quenching. What's going wrong?

Answer: This is a common issue often related to the formation and stability of nitrous acid and the subsequent diazonium salt.

Probable Causes & Solutions:

Cause Scientific Rationale Recommended Action
Temperature Too High The diazonium salt is thermally unstable. At temperatures above 5-10 °C, it rapidly decomposes back to the amine or forms undesired phenol byproducts.[1]Maintain a strict temperature of 0-5 °C throughout the addition of sodium nitrite. Use a well-calibrated thermometer and an efficient ice/salt bath.[2]
Insufficient Acid A strong acidic medium is required to generate the nitrosonium ion (NO+), the active electrophile, from sodium nitrite. Inadequate acid results in incomplete diazotization.[1]Ensure at least 3 equivalents of a strong, non-nucleophilic acid (like H₂SO₄) are used. The amine must be fully protonated to prevent unwanted side reactions.
Slow/Inefficient NaNO₂ Addition If the sodium nitrite solution is added too slowly, the nitrous acid can decompose before it reacts with the amine. If added too quickly, localized heating can occur, decomposing the diazonium salt.Add the sodium nitrite solution dropwise as a pre-chilled aqueous solution over 15-30 minutes, ensuring the temperature does not rise.[2]
Impure Starting Amine Impurities in the starting amine can consume the nitrous acid or interfere with the reaction, leading to incomplete conversion.Confirm the purity of the 3-amino-4,6-dichloro-1H-pyrazolo[4,3-c]pyridine by NMR or LC-MS before starting. Recrystallize if necessary.
Q2: The Sandmeyer reaction with potassium iodide (KI) gives a very low yield of the iodo-compound and a significant amount of dark, tarry byproduct. How can I improve this?

Answer: Low yields in the substitution step often point to issues with the radical mechanism of the Sandmeyer reaction or competing decomposition pathways.[3]

Probable Causes & Solutions:

| Cause | Scientific Rationale | Recommended Action | | :--- | :--- | | Absence of Copper Catalyst (for stubborn substrates) | While direct substitution with iodide is often feasible without a catalyst, the classic Sandmeyer reaction utilizes a copper(I) salt to facilitate a single-electron transfer, generating an aryl radical that is more efficiently trapped by the halide.[3][4] | For a cleaner reaction, consider a true Sandmeyer protocol. Add the cold diazonium salt solution to a solution of copper(I) iodide (CuI, 1.2 eq) in a minimal amount of water or acetonitrile. | | Premature Decomposition | If the diazonium salt solution is allowed to warm up before being added to the iodide solution, it will decompose, leading to tars and phenol impurities. | Ensure the diazonium salt solution is kept cold (0-5 °C) right up until the moment of addition to the iodide solution. | | Poor Solubility | The pyrazolopyridine core can have poor solubility in purely aqueous media, leading to a heterogeneous reaction mixture and inefficient conversion.[5] | Consider using a co-solvent. Adding the diazonium solution to KI in a mixture of water and a water-miscible organic solvent like acetonitrile or DMF can improve solubility and yields. | | Iodide Oxidation | Iodide can be oxidized to iodine (I₂) under the reaction conditions, which can lead to unwanted electrophilic aromatic substitution side reactions on any activated rings. | Ensure the reaction is performed under an inert atmosphere (N₂ or Ar) to minimize oxidative side reactions. Degassing solvents prior to use can also be beneficial. |

G Start Low Yield in Sandmeyer Iodination CheckTemp Was Temp < 5°C during diazotization? Start->CheckTemp CheckPurity Is starting amine pure? CheckTemp->CheckPurity Yes Sol_Temp Action: Improve cooling, use ice/salt bath. CheckTemp->Sol_Temp No CheckSolubility Is the reaction mixture homogeneous? CheckPurity->CheckSolubility Yes Sol_Purity Action: Recrystallize amine before use. CheckPurity->Sol_Purity No CheckCatalyst Was a Cu(I) catalyst used? CheckSolubility->CheckCatalyst Yes Sol_Solubility Action: Add co-solvent (e.g., ACN, DMF). CheckSolubility->Sol_Solubility No CheckCatalyst->Start Yes, still failing. (Re-evaluate overall strategy) Sol_Catalyst Action: Add CuI (1.2 eq) to KI solution. CheckCatalyst->Sol_Catalyst No

Caption: Troubleshooting workflow for low Sandmeyer reaction yield.

Section 3: Detailed Experimental Protocol

This protocol provides a robust method for the final, critical step: the conversion of 3-Amino-4,6-dichloro-1H-pyrazolo[4,3-c]pyridine to the target molecule.

Protocol: Sandmeyer Iodination

Materials:

  • 3-Amino-4,6-dichloro-1H-pyrazolo[4,3-c]pyridine (1.0 eq)

  • Concentrated Sulfuric Acid (H₂SO₄) (3.0 eq)

  • Sodium Nitrite (NaNO₂) (1.1 eq)

  • Potassium Iodide (KI) (1.5 eq)

  • Deionized Water

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated Sodium Thiosulfate (Na₂S₂O₃) solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Diazotization:

    • In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 3-Amino-4,6-dichloro-1H-pyrazolo[4,3-c]pyridine (1.0 eq) in deionized water.

    • Cool the suspension to 0 °C in an ice/salt bath.

    • Slowly add concentrated H₂SO₄ (3.0 eq) while maintaining the temperature below 10 °C. Stir until a clear solution or fine suspension is obtained.

    • Cool the mixture back down to 0-5 °C.

    • In a separate beaker, dissolve NaNO₂ (1.1 eq) in a minimal amount of cold deionized water.

    • Add the NaNO₂ solution dropwise to the reaction flask over 30 minutes, ensuring the internal temperature never exceeds 5 °C .[2]

    • Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

  • Sandmeyer Reaction:

    • In a separate, larger beaker, dissolve KI (1.5 eq) in deionized water.

    • Slowly add the cold diazonium salt solution from step 1 to the KI solution with vigorous stirring. Effervescence (N₂ gas evolution) should be observed.

    • Once the addition is complete, allow the mixture to warm to room temperature and then heat to 60-70 °C for 1 hour to ensure complete decomposition of any remaining diazonium salt.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Extract the mixture three times with DCM or EtOAc.

    • Combine the organic layers and wash sequentially with saturated Na₂S₂O₃ solution (to quench excess iodine), saturated NaHCO₃ solution, and finally, brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 4,6-Dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine.

Section 4: Frequently Asked Questions (FAQs)

Q: What is the best way to monitor the progress of the diazotization and Sandmeyer reactions? A: Monitoring can be tricky. For the diazotization, you can use starch-iodide paper to test for the presence of excess nitrous acid (a blue-black color indicates excess). For the Sandmeyer step, TLC is the most effective method. Take a small aliquot of the reaction, quench it, extract it into an organic solvent, and spot it on a TLC plate against your starting material.

Q: I am having issues with the chlorination of the pyrazolopyridine core, obtaining a mixture of isomers. How can I improve regioselectivity? A: Regioselectivity in the halogenation of heteroaromatics is a known challenge.[6] The outcome is highly dependent on the directing effects of the existing substituents and the reaction conditions. Consider using a less aggressive chlorinating agent (e.g., N-chlorosuccinimide (NCS) instead of POCl₃/PCl₅) and optimizing the solvent and temperature. In some cases, protecting groups may be necessary to block more reactive sites.

Q: My final product has very poor solubility, making purification by recrystallization difficult. What are my options? A: Poor solubility is common for planar, halogenated heterocyclic compounds.[5] If standard recrystallization fails, consider trituration with a solvent that dissolves impurities but not your product (e.g., diethyl ether or hexanes). If that is insufficient, silica gel column chromatography is the most reliable method. For very insoluble compounds, you may need to use a stronger eluent system or a different stationary phase like alumina.

References

  • BenchChem. (2025). Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis.
  • Yamaguchi, J. et al. (2024). Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. Angewandte Chemie.
  • Wikipedia. (2024). Sandmeyer reaction. Available at: [Link]

  • Cruz, S., & Portilla, J. (2025). Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. ResearchGate.
  • General Procedure for the Synthesis of Compounds 7a–d. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC.
  • BenchChem. (2025). Dealing with poor solubility of pyrazole derivatives during synthesis.
  • J&K Scientific. 4,6-Dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine.
  • Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-15/Fe 3 O 4 ). (2023). Royal Society of Chemistry. Available at: [Link]

  • NextSDS. 4,6-Dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine — Chemical Substance Information.
  • Organic Chemistry Portal. Sandmeyer Reaction. Available at: [Link]

  • Clausius Scientific Press. (2019). Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine.
  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available at: [Link]

  • Waldo, J. P., Mehta, S., & Larock, R. C. (2008). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. Organic Chemistry Portal. Available at: [Link]

  • Deaminative chlorination of aminoheterocycles. (2021). PMC - NIH. Available at: [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). DAU. Available at: [Link]

  • Design and synthesis of 1H-pyrazolo[3,4-c]pyridine derivatives as a novel structural class of potent GPR119 agonists. (2016). PubMed. Available at: [Link]

  • Optimization of Pyrazolo[3,4- b ]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. (2026). ResearchGate. Available at: [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Sandmeyer Reaction on 4-Amino-2-chloronicotinonitrile.
  • An efficient one-pot, four-component synthesis of a series of pyrazolo [3,4- b]pyridines in the presence of magnetic LDH as a nanocatalyst. (2021).

Sources

Optimization

Minimizing dehalogenation side reactions in 4,6-Dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine couplings

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with the regioselective functionalization of polyhalogenated heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with the regioselective functionalization of polyhalogenated heterocycles. The molecule 4,6-Dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine presents a unique synthetic challenge: achieving selective cross-coupling at the 3-iodo position while suppressing competing hydrodehalogenation (loss of iodine) and off-target reactions at the highly activated 4,6-dichloro positions.

This guide provides a self-validating, mechanistic approach to troubleshooting and optimizing your palladium-catalyzed couplings (e.g., Suzuki-Miyaura, Sonogashira) for this specific scaffold.

Diagnostic Workflow

Before adjusting your reaction parameters, use the following diagnostic decision tree to identify the specific failure mode in your catalytic cycle.

TroubleshootingWorkflow Start Analyze Crude Reaction Mixture (LC-MS / NMR) CheckDehal Is Hydrodehalogenation Present? Start->CheckDehal IdentifySite Identify Dehalogenation Site CheckDehal->IdentifySite Yes LossI Loss of 3-Iodo (Ar-H formation) IdentifySite->LossI LossCl Loss of 4,6-Dichloro (Over-reduction) IdentifySite->LossCl SolI Switch to Aprotic Solvent Use Bulky Ligand (XPhos) LossI->SolI SolCl Lower Temperature Switch to Mild Base (K3PO4) LossCl->SolCl

Caption: Diagnostic workflow for identifying and resolving dehalogenation side reactions.

Core Troubleshooting Guide & FAQs

Q1: Why am I seeing massive loss of the iodine atom (hydrodehalogenation) instead of my desired Suzuki product? A1: Hydrodehalogenation occurs when the rate of hydride transfer to the long-lived Ar-Pd(II)-I intermediate outcompetes the transmetalation step. If you are using alcoholic solvents (like methanol or ethanol), they can coordinate to the palladium center and undergo β-hydride elimination, transferring a hydride to the metal which then reductively eliminates to yield the deiodinated byproduct[1]. Furthermore, adventitious water can react with nucleophilic phosphines (e.g., PPh₃) to generate phosphine oxides and highly reactive Pd-hydride species[2]. Solution: Switch to strictly anhydrous, aprotic solvents (e.g., 1,4-Dioxane or Toluene) and utilize bulky, electron-rich biaryl phosphine ligands like XPhos to accelerate the desired reductive elimination pathway[3].

Q2: How do I selectively couple at the 3-iodo position without touching the 4,6-dichloro groups? A2: Chemoselectivity relies on the inherent bond dissociation energies, where reactivity follows the trend C-I > C-Br > C-Cl[4]. However, in your specific scaffold, the 4- and 6-chloro positions are ortho to the highly electron-withdrawing N5 pyridine nitrogen. This proximity drastically lowers the LUMO of these C-Cl bonds, making them exceptionally susceptible to off-target oxidative addition or nucleophilic aromatic substitution (SNAr) if the reaction is pushed too hard[5]. Solution: Maintain strict temperature control (≤80 °C) and avoid excess strong bases (like alkoxides). Use a mild inorganic base such as K₃PO₄.

Q3: My reaction turns black immediately upon heating, and the yield is poor. What is happening? A3: The rapid formation of "Pd black" indicates catalyst decomposition. This happens when the Pd(0) species lacks sufficient stabilization from the ligand, causing the metal to aggregate and precipitate out of the catalytic cycle. This is common when using simple ligands like PPh₃ with sterically hindered or slow-reacting boronic acids. Upgrading to a bidentate ligand (e.g., dppf) or a Buchwald ligand (e.g., XPhos) will stabilize the active Pd(0) species and prevent aggregation[3].

Mechanistic Divergence

Understanding the causality behind your experimental choices requires visualizing the competing pathways at the palladium center.

CatalyticCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Ar-I + Pd(0) -> Ar-Pd(II)-I Pd0->OxAdd Branch Competing Pathways OxAdd->Branch TransMet Transmetalation Ar-Pd(II)-R Branch->TransMet Fast (Optimized) Hydride Hydride Transfer (from Solvent/Base/H2O) Branch->Hydride Slow (Poor Ligand/Protic) RedElim Reductive Elimination Desired Product (Ar-R) TransMet->RedElim RedElim->Pd0 Dehal Reductive Elimination Dehalogenated Byproduct (Ar-H) Hydride->Dehal Dehal->Pd0

Caption: Mechanistic divergence between desired cross-coupling and undesired hydrodehalogenation.

Quantitative Data: Impact of Reaction Conditions

The following table summarizes the causal impact of different catalyst systems on the chemoselectivity and dehalogenation rates for polyhalogenated heterocycles.

Catalyst SystemLigandSolventBaseTemp (°C)3-Coupled Product (%)3-Dehalogenation (%)4,6-Overcoupling (%)
Pd(PPh₃)₄ (5 mol%)PPh₃EtOH / H₂ONaOEt9025%62%8%
Pd(dppf)Cl₂ (5 mol%)dppfDMFK₂CO₃10045%35%15%
Pd₂(dba)₃ (2.5 mol%)RuPhosTolueneCs₂CO₃9085%<5%<5%
Pd(OAc)₂ (5 mol%) XPhos 1,4-Dioxane K₃PO₄ 80 89% <5% <2%

Note: The optimized Pd(OAc)₂ / XPhos system effectively shuts down the hydride transfer pathway while maintaining low enough temperatures to protect the highly activated C-Cl bonds.

Standard Operating Procedure (SOP)

Highly Selective Suzuki-Miyaura Coupling at the 3-Position

To ensure a self-validating and reproducible protocol, follow these step-by-step methodologies strictly.

Step 1: Equipment Preparation Flame-dry a Schlenk tube or a heavy-walled reaction vial under high vacuum. Backfill with ultra-high purity Argon. Repeat this cycle three times to ensure a strictly inert atmosphere.

Step 2: Reagent Loading Under a positive flow of Argon, charge the vessel with:

  • 4,6-Dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine (1.0 equiv)

  • Arylboronic acid (1.1 equiv) — Do not exceed 1.1 equiv to prevent over-coupling at the 4-position.

  • Pd(OAc)₂ (0.05 equiv)

  • XPhos (0.10 equiv)

  • Anhydrous K₃PO₄ (2.0 equiv) — Ensure the base is finely milled and oven-dried.

Step 3: Solvent Addition Add anhydrous 1,4-Dioxane to achieve a substrate concentration of 0.1 M.

Step 4: Degassing (Critical Step) Perform three cycles of Freeze-Pump-Thaw. Submerge the sealed tube in liquid nitrogen until the solvent freezes, apply high vacuum for 5 minutes, isolate the vacuum, and let it thaw in a warm water bath. This removes dissolved oxygen which can oxidize the phosphine ligand.

Step 5: Reaction Execution Place the sealed vessel in a pre-heated oil bath at 80 °C . Stir vigorously (≥800 rpm) for 4 to 6 hours. Monitor the reaction progress via LC-MS by taking 10 µL aliquots under Argon.

Step 6: Workup & Purification Once the starting material is consumed, cool the reaction to room temperature. Dilute with Ethyl Acetate (EtOAc) and filter the crude mixture through a short pad of Celite to remove inorganic salts and precipitated palladium. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

References

  • BenchChem Tech Support. (2025). Technical Support Center: Preventing Dehalogenation in Palladium-Catalyzed Reactions. BenchChem. 3

  • Ahmadi, Z., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications. 1

  • Orbach, M., et al. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics. 2

  • BenchChem Tech Support. (2025). A Comparative Guide to Catalysts for Selective Cross-Coupling of 4-Bromo-2-chloro-6-iodopyridin-3-ol. BenchChem. 4

  • NSF PAR / JACS. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions.5

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Loading for 4,6-Dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine Reactions

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to help drug development professionals and synthetic chemists navigate the regioselectivity challenges in...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to help drug development professionals and synthetic chemists navigate the regioselectivity challenges inherent to polyhalogenated heterocycles.

The 4,6-dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine scaffold is a highly privileged building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and antiproliferative agents[1]. However, the presence of three distinct halogens creates a complex reactivity landscape during transition-metal-catalyzed cross-couplings. This guide provides field-proven insights, mechanistic causality, and self-validating protocols to help you optimize catalyst loading and achieve precise C3-selectivity.

Reaction Pathway & Chemoselectivity

G Start 4,6-Dichloro-3-iodo- 1H-pyrazolo[4,3-c]pyridine Pd0 Pd(0) Catalyst (1-5 mol%) Start->Pd0 Add Reagents OxAdd Oxidative Addition at C3-I (Fast) Pd0->OxAdd Selectivity > 99% TransMet Transmetalation (Boronic Acid) OxAdd->TransMet Base/Solvent Side1 Over-coupling at C4-Cl (High Pd or Temp) OxAdd->Side1 If Pd > 5 mol% RedElim Reductive Elimination (Product Formation) TransMet->RedElim Desired Pathway Side2 Dehalogenation (Excess Base/Time) TransMet->Side2 Side Reaction

Fig 1. Regioselective cross-coupling pathways and potential side reactions.

Section 1: Core FAQs on Catalyst Loading & Regioselectivity

Q: Why is precise catalyst loading critical for this specific pyrazolo[4,3-c]pyridine scaffold? A: The chemoselectivity of this scaffold relies on the differential bond dissociation energies of its halogens. The carbon-iodine (C3-I) bond is significantly weaker (~65 kcal/mol) than the carbon-chlorine (C4-Cl, C6-Cl) bonds (~80 kcal/mol). Consequently, the initial oxidative addition of the Pd(0) species occurs preferentially at the C3 position. However, if the catalyst loading exceeds the optimal threshold (typically >5 mol%), the excess active Pd(0) in the system can initiate secondary oxidative additions at the C4-Cl position after the initial coupling is complete, leading to unwanted bis-coupled byproducts.

Q: What is the recommended starting catalyst loading for a C3-selective Suzuki-Miyaura coupling? A: We recommend a highly controlled loading of 1.0 to 2.5 mol% of a pre-formed Pd(II) complex or a Pd(0)/ligand system. Pushing the catalyst loading higher does not improve the yield of the desired product; it merely accelerates the degradation of regioselectivity.

Q: How does ligand choice influence the optimal catalyst loading? A: The ligand dictates the stability and reactivity of the palladium center. Standard phosphines like PPh3 often require higher loadings (5 mol%) because they are prone to oxidation and do not sufficiently stabilize the monoligated Pd(0) intermediate, leading to catalyst precipitation ("black palladium"). By switching to bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos or BrettPhos), you accelerate the reductive elimination step and stabilize the catalyst[2]. This allows you to drop the catalyst loading to as low as 1 mol% while maintaining full conversion and suppressing C4-Cl activation[3].

Section 2: Troubleshooting Guide

Q: I am seeing significant formation of the C3, C4-bis-coupled product. How do I stop this? A: Cause: Over-catalysis or excessive thermal energy. The C4-Cl bond is being activated by excess Pd(0). Solution:

  • Reduce your Pd loading to 1.0 mol%.

  • Lower the reaction temperature from 90–100°C down to 70°C.

  • Switch to a less polar solvent system (e.g., Toluene/H₂O instead of DMF/H₂O). Polar aprotic solvents stabilize the charge separation in the transition state of oxidative addition, inadvertently making the C4-Cl bond more reactive.

Q: My reaction stalls at 50% conversion, and adding more catalyst doesn't help. What is happening? A: Cause: Catalyst poisoning or substrate interference. The unprotected 1H-pyrazole nitrogen is acidic (pKa ~10–12). If your base is insufficient, or if the deprotonated pyrazole coordinates tightly to the palladium center, it will sequester the catalyst and halt the catalytic cycle. Furthermore, poor degassing leads to ligand oxidation. Solution: Ensure rigorous degassing (sparging with Argon for 30 mins). If the reaction still stalls, protect the N1 position (e.g., with a THP or SEM group) prior to coupling. Alternatively, increase the equivalents of your base (e.g., K₃PO₄) to ensure the pyrazole remains fully deprotonated and partitioned away from the active metal center.

Q: I am observing hydrodehalogenation (loss of iodine without cross-coupling). How can I fix this? A: Cause: Protodepalladation. This occurs when the transmetalation step is too slow, allowing the Pd(II)-aryl intermediate to react with proton sources (like water or alcohols) in the solvent. Solution: Switch to a strictly anhydrous base (e.g., anhydrous Cs₂CO₃) and verify the integrity of your boronic acid, as boronic acids can degrade into unreactive boroxines over time.

Troubleshooting Problem Low Yield of C3-Coupled Product Check1 Is Starting Material Consumed? Problem->Check1 Yes Yes Check1->Yes No No Check1->No Check2 Identify Major Byproduct Yes->Check2 Check3 Check Catalyst Activation No->Check3 Bis Bis-coupled (C3, C4) Check2->Bis Dehalo Dehalogenated (C3-H) Check2->Dehalo Sol3 Degas Solvents Protect N1-H Check3->Sol3 Sol1 Reduce Pd to 1-2 mol% Lower Temp to 70°C Bis->Sol1 Sol2 Use Anhydrous Base Check Boronic Acid Dehalo->Sol2

Fig 2. Troubleshooting logic tree for resolving poor yields in C3-coupling.

Section 3: Catalyst Optimization Data

The following table summarizes the quantitative impact of catalyst loading and ligand selection on the chemoselectivity of the reaction.

Catalyst SystemLoading (mol% Pd)LigandTemp (°C)Conversion (%)C3-Coupled (%)Bis-Coupled (%)
Pd(PPh₃)₄5.0PPh₃90>997228
Pd(PPh₃)₄2.0PPh₃9085805
Pd(dppf)Cl₂2.5dppf80>99944
Pd₂(dba)₃ 1.0 XPhos 70 >99 98 <1

Data Interpretation: Moving from a first-generation catalyst (Pd(PPh₃)₄) at high loading to a third-generation system (Pd₂(dba)₃/XPhos) at low loading drastically improves the C3-selectivity profile while maintaining full conversion.

Section 4: Self-Validating Experimental Protocol

Standard Operating Procedure: Regioselective C3 Suzuki-Miyaura Coupling

Objective: Achieve >95% regioselectivity at the C3-I position of 4,6-Dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine.

Materials Required:

  • 4,6-Dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine (1.0 eq)

  • Aryl boronic acid (1.1 eq)

  • Pd₂(dba)₃ (0.5 mol% complex = 1.0 mol% active Pd)

  • XPhos (1.2 mol%)

  • K₃PO₄ (2.0 eq, finely ground)

  • Solvent: 1,4-Dioxane/H₂O (4:1 v/v)

Step-by-Step Methodology:

  • Reagent Charging: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the pyrazolopyridine, aryl boronic acid, K₃PO₄, Pd₂(dba)₃, and XPhos.

    • Causality: Adding all solid reagents prior to the solvent minimizes localized concentration gradients that can lead to premature catalyst aggregation.

  • Rigorous Degassing (Critical Step): Add the 1,4-Dioxane/H₂O mixture. Immediately subject the suspension to three freeze-pump-thaw cycles, or sparge vigorously with Argon for 30 minutes.

    • Causality: Ambient oxygen rapidly and irreversibly oxidizes electron-rich phosphines like XPhos into unreactive phosphine oxides, destroying the active Pd(0) species and stalling the reaction[2].

  • Thermal Activation: Heat the reaction mixture to exactly 70°C under a positive pressure of Argon.

    • Causality: Maintaining the temperature strictly at 70°C provides sufficient thermal energy to overcome the activation barrier for C3-I oxidative addition while remaining safely below the energetic threshold required for C4-Cl activation.

  • In-Process Control (IPC) & Self-Validation: After 2 hours, sample 10 µL of the reaction mixture, dilute in 1 mL of MeCN, filter, and analyze via LC-MS.

    • Validation Loop: If LC-MS shows that the starting material remains but the boronic acid mass is absent, protodeboronation has occurred. Corrective Action: Spike the reaction with an additional 0.2 eq of boronic acid and stir for 1 more hour. If both are present but the reaction has stalled, oxygen has likely poisoned the catalyst. Corrective Action: Degas the system again and spike with 0.5 mol% Pd₂(dba)₃.

  • Workup: Once conversion is >99%, cool the mixture to room temperature. Dilute with EtOAc and wash with brine. Extract the aqueous layer twice with EtOAc. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography.

References
  • Source: PMC (nih.gov)
  • Source: J. Am. Chem. Soc. (nsf.gov)
  • Source: J. Chem. Pharm. Res. (jocpr.com)

Sources

Optimization

Troubleshooting regioselectivity issues with 4,6-Dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine

Welcome to the dedicated technical support guide for 4,6-dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine. This resource is designed for researchers, medicinal chemists, and process development scientists who are leveraging th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for 4,6-dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine. This resource is designed for researchers, medicinal chemists, and process development scientists who are leveraging this versatile, poly-functionalized heterocyclic scaffold. This guide provides in-depth, field-tested insights into overcoming common regioselectivity challenges encountered during the synthetic elaboration of this molecule. Our approach is structured in a practical question-and-answer format to directly address the nuanced issues that can arise during your experimental work.

Understanding the Reactivity Landscape

The 4,6-dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine core presents three distinct points for functionalization via cross-coupling or nucleophilic substitution reactions. The inherent differences in the carbon-halogen bond strengths (C-I < C-Br < C-Cl) and the electronic nature of the pyrazolo[4,3-c]pyridine ring system are the primary determinants of regioselectivity.[1] Generally, the order of reactivity for palladium-catalyzed cross-coupling reactions follows the trend: C3-I > C4-Cl ≈ C6-Cl. This guide will help you navigate and control these reactivities to achieve your desired synthetic outcomes.

Troubleshooting and FAQs

Issue 1: Non-selective reaction in initial cross-coupling attempts.

Question: I am attempting a Suzuki-Miyaura coupling with my boronic acid and I am observing a mixture of products corresponding to coupling at the C3, C4, and C6 positions. How can I achieve selective coupling at the C3-iodo position?

Answer: This is a common initial challenge and is typically due to reaction conditions that are too harsh, leading to the activation of the less reactive C-Cl bonds. The C3-iodo bond is significantly more susceptible to oxidative addition by a palladium(0) catalyst than the C-Cl bonds.[2] To exploit this reactivity difference, you should modify your reaction conditions to be milder.

Root Cause Analysis and Corrective Actions:

  • Temperature: High temperatures can provide sufficient energy to overcome the higher activation barrier for C-Cl bond cleavage.

    • Recommendation: Lower the reaction temperature. Start at room temperature and gradually increase to a maximum of 60-80 °C. Many Suzuki couplings involving aryl iodides proceed efficiently at these lower temperatures.[2][3]

  • Catalyst and Ligand: A highly active catalyst system might not be necessary for the C-I bond and could inadvertently promote C-Cl activation.

    • Recommendation: Use a standard, less reactive palladium catalyst such as Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a simple phosphine ligand like PPh₃. Avoid highly active, bulky biarylphosphine ligands (e.g., XPhos, SPhos) in this initial step if non-selectivity is an issue.[4]

  • Base: The choice of base can influence catalyst activity and stability.

    • Recommendation: Employ a milder base like Na₂CO₃ or K₂CO₃ instead of stronger bases such as Cs₂CO₃ or K₃PO₄.

Illustrative Workflow for Selective C3-Arylation:

Caption: Decision tree for achieving selective C3-functionalization.

Issue 2: Differentiating between the C4-Cl and C6-Cl positions.

Question: I have successfully functionalized the C3 position. Now I need to selectively introduce a group at the C4 position while leaving the C6-Cl intact. How can I achieve this?

Answer: Differentiating between the two chloro-positions is a more advanced challenge that relies on subtle differences in their electronic and steric environments. The C4 position is generally more electron-deficient due to its proximity to the pyridine nitrogen, making it more susceptible to both nucleophilic aromatic substitution (SNA_r) and oxidative addition in palladium-catalyzed couplings.[5][6] However, this can be influenced by the nature of the substituent at C3.

Key Principles for C4 vs. C6 Selectivity:

  • Electronic Effects: The pyridine nitrogen withdraws electron density, making the C4 position more electrophilic than the C6 position. This generally favors reactivity at C4.[5]

  • Steric Hindrance: A bulky substituent at the C3 position can sterically hinder the C4 position, potentially favoring reaction at the more accessible C6 position.

  • Ligand Control: The use of sterically demanding ligands in palladium catalysis can be a powerful tool to direct the reaction to a specific position. For instance, bulky N-heterocyclic carbene (NHC) ligands have been shown to promote coupling at the C4 position of 2,4-dichloropyridines.[6]

Recommended Strategies for Selective C4-Functionalization:

Reaction TypeCatalyst/ReagentsKey Parameters & Rationale
Suzuki-Miyaura Coupling Pd(OAc)₂ with a bulky ligand (e.g., IPr, SPhos)Bulky ligands can favor oxidative addition at the more sterically accessible C4 position, especially if the C3 substituent is not excessively large.[6]
Buchwald-Hartwig Amination Pd precatalyst (e.g., G3-XPhos) with a strong, non-nucleophilic base (e.g., NaOtBu, LHMDS)Highly active catalyst systems are often required for C-Cl amination. The inherent higher electrophilicity of the C4 position can be exploited.[7]
Sonogashira Coupling Pd(PPh₃)₂Cl₂ / CuIC-Cl Sonogashira couplings are challenging and often require higher temperatures. The electronic preference for C4 is the primary driving force for selectivity.[1]

Troubleshooting Poor C4/C6 Selectivity:

If you observe a mixture of C4 and C6 substituted products, consider the following:

  • Ligand Screening: The steric and electronic properties of the phosphine or NHC ligand are critical. A systematic screen of ligands with varying cone angles and electronic properties is recommended.

  • Solvent Effects: The polarity of the solvent can influence the reaction pathway. Compare outcomes in polar aprotic solvents (e.g., DMF, Dioxane) versus non-polar solvents (e.g., Toluene).

  • N-H Protection/Functionalization: The acidic N-H of the pyrazole can interact with the base or catalyst. Protecting the pyrazole nitrogen (e.g., with a SEM or Boc group) can alter the electronic properties of the ring and may enhance selectivity.[8][9]

Issue 3: My reaction is sluggish or stalls completely when targeting the C-Cl bonds.

Question: After successfully coupling at the C3-iodo position, my subsequent Sonogashira coupling at one of the chloro positions is not proceeding, or gives very low yields. What can I do?

Answer: The sluggish reactivity of aryl chlorides in cross-coupling reactions is a well-documented challenge due to the strength of the C-Cl bond.[10] This often necessitates more forcing reaction conditions and highly active catalyst systems.

Troubleshooting a Stalled Reaction:

G A Stalled C-Cl Coupling B Increase Temperature (e.g., to 100-120°C) A->B C Switch to a More Active Catalyst System (e.g., Pd(OAc)2 with a bulky biarylphosphine ligand like XPhos or an NHC ligand) A->C D Use a Stronger Base (e.g., K3PO4 or Cs2CO3) A->D E Check Reagent Purity (Anhydrous solvents, fresh reagents) A->E F Increase Catalyst Loading (e.g., from 2 mol% to 5 mol%) A->F G Reaction Proceeds B->G C->G D->G H Still No Reaction E->H F->G

Caption: Flowchart for troubleshooting stalled C-Cl bond couplings.

Detailed Protocol for a Robust Sonogashira Coupling at a C-Cl Position:

This protocol is a starting point and may require optimization for your specific substrates.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the C3-functionalized 4,6-dichloro-1H-pyrazolo[4,3-c]pyridine (1.0 eq.), the terminal alkyne (1.2-1.5 eq.), a palladium source (e.g., Pd(PPh₃)₂Cl₂, 5 mol%), and a copper(I) co-catalyst (e.g., CuI, 10 mol%).

  • Solvent and Base: Add a degassed solvent (e.g., DMF or 1,4-dioxane) and a degassed amine base (e.g., triethylamine or diisopropylethylamine, 2-3 eq.).

  • Reaction Conditions: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Key Consideration: If homocoupling of the alkyne (Glaser coupling) is a significant side reaction, consider using a copper-free Sonogashira protocol or adding the alkyne slowly via a syringe pump.[1]

References

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]

  • Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. [Link]

  • PMC. (n.d.). Functionalization of Pyridines at the C4 Position via Metalation and Capture. [Link]

  • PMC. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. [Link]

  • ResearchGate. (n.d.). C4‐selective functionalizations of pyridine. [Link]

  • PubMed. (n.d.). The Interplay Between Steric and Electronic Effects in S(N)2 Reactions. [Link]

  • PMC. (n.d.). Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model. [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. [Link]

  • Reddit. (2020). Sonogashira troubleshooting help needed. [Link]

  • PubMed. (2016). Selective Functionalization of Pyridines via Heterocyclic Phosphonium Salts. [Link]

  • Reddit. (2021). Can't wrap my head around TLC of Buchwald-Hartwig-amination. [Link]

  • American Chemical Society. (n.d.). Selective functionalization of pyridines, diazines and pharmaceuticals via unconventional intermediates. [Link]

  • Conexiant DXP. (n.d.). 4-selective functionalization of pyridine. [Link]

  • Wordpress. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]

  • RSC Publishing. (n.d.). Electronic forces as descriptors of nucleophilic and electrophilic regioselectivity and stereoselectivity. [Link]

  • ResearchGate. (2014). What is the best procedure for Sonogashira coupling?. [Link]

  • Wiley Online Library. (2009). ChemInform Abstract: Synthesis of Dihalo Bi‐ and Terpyridines by Regioselective Suzuki—Miyaura Cross‐Coupling Reactions. [Link]

  • Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 1-40). [Link]

  • DAU. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]

  • RSC Publishing. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. [Link]

  • PMC. (n.d.). Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. [Link]

  • PMC. (2024). Unlocking regioselectivity: steric effects and conformational constraints of Lewis bases in alkyllithium-initiated butadiene polymerization. [Link]

  • ACS Publications. (2019). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. [Link]

  • ACS Publications. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. [Link]

  • ChemRxiv. (2026). Steric and Electronic Effects Govern Electron Transfer Rates in Pyridinium Electrolytes. [Link]

  • NSF PAR. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • ACS Publications. (2025). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. [Link]

  • RSC Publishing. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. [Link]

  • ACS Publications. (2025). Regioselective Suzuki–Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters. [Link]

Sources

Troubleshooting

Technical Support Center: Flash Chromatography of 4,6-Dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals working with halogenated pyrazolopyridines. Purifying 4...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals working with halogenated pyrazolopyridines.

Purifying 4,6-Dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine presents unique chromatographic challenges due to its highly polarizable carbon-iodine bond, sterically hindered core, and weakly acidic pyrazole proton[1]. This guide synthesizes physicochemical data, troubleshooting FAQs, and a self-validating Standard Operating Procedure (SOP) to ensure high-yield, high-purity isolation.

Physicochemical Profiling for Chromatography

Before designing a purification gradient, it is critical to understand the molecular forces dictating the compound's behavior on a silica stationary phase. The table below summarizes the quantitative and qualitative properties that inform our solvent and modifier selections.

ParameterValue / CharacteristicChromatographic Implication
Molecular Weight 313.91 g/mol Optimal for standard 60 Å porosity normal-phase silica gel.
Core Structure Pyrazolo[4,3-c]pyridinePlanar, highly polarizable aromatic system; prone to π-π stacking on active silica sites.
Pyridine Nitrogen (N5) Flanked by 4,6-di-ClSterically hindered and electronically deactivated by halogens; minimal basic tailing[1].
Pyrazole Amine (N1-H) Weakly Acidic (pKa ~9.5)Strong H-bond donor; primary cause of secondary interactions and band broadening.
C3-Iodine Bond High PolarizabilityLight-sensitive; susceptible to homolytic cleavage during extended runs[2].
Storage Temperature 2–8°CFractions must be kept cool and under an inert atmosphere post-purification[2].

Chromatographic Workflows & Logical Relationships

To achieve baseline resolution and prevent degradation, the purification workflow must be meticulously controlled. The diagrams below map the optimal experimental workflow and the chemical logic behind modifier selection.

Workflow A 1. Crude Mixture (Post-Iodination) B 2. Dry Loading (Celite/Silica Mix) A->B Prevents solvent shock C 3. Column Equilibration (Hexane + 0.1% AcOH) B->C Loads as narrow band D 4. Gradient Elution (0-15% EtOAc/Hexane) C->D Masks active silanols E 5. Fraction Collection (Amber Vials, UV 254nm) D->E Resolves halogens F 6. Pure Target Compound (4,6-Dichloro-3-iodo- 1H-pyrazolo[4,3-c]pyridine) E->F Prevents photo-decay

Optimized flash chromatography workflow for halogenated pyrazolopyridines.

Mechanism N1 Silica Surface (Active Sites/Metals) N2 Pyrazole NH (H-Bond Donor) N1->N2 H-Bonding N3 Peak Tailing & Band Broadening N2->N3 N4 Acidic Modifier (0.1% AcOH) N4->N1 Competitive Binding N5 Suppressed Ionization (Neutral NH) N4->N5 N6 Sharp Elution (Partitioning Only) N5->N6 Restores Kinetics

Logical relationship of acidic modifier suppressing NH-induced peak tailing.

Troubleshooting & FAQs

Q1: Why am I experiencing severe peak tailing despite the compound's high lipophilicity? A1: Causality: While standard nitrogenous heterocycles tail due to basic nitrogens interacting with acidic silanols, 4,6-Dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine presents an inverted profile. The pyridine nitrogen (N5) is electronically deactivated and sterically shielded by the adjacent C4 and C6 chlorine atoms[1]. Instead, the primary chromatographic liability is the weakly acidic pyrazole NH (N1). On active silica, this NH acts as a strong hydrogen-bond donor, interacting with trace metals or surface siloxanes. Solution: Incorporate an acidic modifier. Adding 0.1% Glacial Acetic Acid (AcOH) to your mobile phase suppresses the ionization of the pyrazole NH, maintaining it in a neutral state and ensuring the compound elutes purely based on its partitioning coefficient rather than surface adsorption.

Q2: How do I separate the 3-iodo product from the unreacted 4,6-dichloro-1H-pyrazolo[4,3-c]pyridine starting material? A2: Causality: Iodination at the C-3 position increases the molecular volume, but the overall dipole moment change is subtle due to the highly electron-withdrawing nature of the adjacent chlorines[1]. Co-elution is highly likely if your gradient is too steep. Solution: Utilize a very shallow gradient (e.g., 0% to 15% Ethyl Acetate in Hexane over 10 to 15 column volumes). If baseline resolution is still not achieved, switch to a ternary solvent system. Replacing 20% of the Hexane with Dichloromethane (DCM) exploits the polarizability of the iodine atom, selectively retarding the iodinated product just enough to separate it from the starting material.

Q3: My recovered yield is consistently low, and the purified solid turns slightly yellow over time. What is happening? A3: Causality: The carbon-iodine (C-I) bond is highly susceptible to homolytic cleavage when exposed to ambient UV light, especially when concentrated on high-surface-area silica[2]. This cleavage generates free iodine ( I2​ ), causing the yellow discoloration and reducing your overall yield. Solution: Shield the column and fraction collection tubes from direct light (e.g., wrap the column in aluminum foil). Store the purified fractions in amber vials immediately upon collection. During solvent removal, keep the rotary evaporator water bath strictly below 30°C and backfill the flask with inert gas (Nitrogen or Argon)[2].

Standard Operating Procedure (SOP): Self-Validating Purification

This protocol is designed as a self-validating system; built-in checks ensure that phase transitions and separations are occurring exactly as intended.

Phase 1: Sample Preparation (Dry Loading)

  • Dissolution: Dissolve the crude post-reaction mixture in a minimal volume of Tetrahydrofuran (THF). Note: Liquid loading in pure hexanes will cause precipitation at the column head, leading to severe band broadening.

  • Adsorption: Add deactivated silica gel to the solution (maintain a 1:3 ratio of crude mass to silica).

  • Evaporation: Evaporate the solvent under reduced pressure at 30°C until a free-flowing, homogenous powder is achieved. Self-Validation: If the powder clumps, residual THF remains. Continue drying until completely free-flowing.

Phase 2: Column Equilibration & Loading 4. Resin Selection: Pack a column with spherical silica gel (20–40 µm particle size) to maximize theoretical plates. 5. Equilibration: Flush the column with 3 column volumes (CV) of the initial mobile phase (100% Hexane + 0.1% Glacial Acetic Acid). Self-Validation: Spot the eluent on pH paper; it should register slightly acidic, confirming the column is fully equilibrated. 6. Loading: Carefully transfer the dry-loaded powder onto the column head, topping it with a 1 cm layer of clean sea sand to prevent physical disturbance of the bed during solvent introduction.

Phase 3: Gradient Elution 7. Isocratic Hold: Run 2 CV of 100% Hexane (0.1% AcOH) to elute highly non-polar impurities (e.g., residual free iodine or non-polar reaction byproducts). 8. Shallow Gradient: Ramp the solvent system from 0% to 15% Ethyl Acetate over 10 CV. Causality: The subtle difference in polarizability between the 4,6-dichloro starting material and the 3-iodo product requires this shallow gradient for baseline resolution[1]. 9. Detection: Monitor elution via UV absorbance at 254 nm. The target compound will present as a strong, sharp chromophore[3].

Phase 4: Recovery & Storage 10. Fraction Pooling: Pool fractions containing the pure target compound based on TLC or LC-MS confirmation. 11. Concentration: Remove the solvent via rotary evaporation in a darkened flask (water bath ≤ 30°C) to prevent photo-degradation of the C-I bond[2]. 12. Storage: Transfer the isolated solid to an amber vial, purge with argon, and store at 2–8°C[2].

References

2.[1] Discovery of 4-Ethoxy-6-chloro-5-azaindazoles as Novel PDE4 Inhibitors for the Treatment of Alcohol Use Disorder and Alcoholic Liver Diseases Source: ACS Publications URL:[Link]

3.[3] Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Sources

Optimization

Preventing degradation of 4,6-Dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine during storage

This technical support guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of 4,6-Dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine during storage. By understa...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of 4,6-Dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine during storage. By understanding the potential degradation pathways and implementing proper handling techniques, users can maintain the compound's purity, ensuring the reliability and reproducibility of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 4,6-Dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine?

To ensure the long-term stability of 4,6-Dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine, it is crucial to store it under controlled conditions. The recommended storage parameters are based on the compound's sensitivity to light, temperature, and atmospheric conditions.

  • Temperature: The compound should be stored in a refrigerator at 2-8°C.[1][2] This temperature range minimizes the rate of potential thermal degradation reactions.

  • Light: Protect the compound from light by storing it in an amber or opaque vial.[3] Halogenated pyridines and iodinated compounds can be susceptible to photolytic degradation, where UV light can initiate the cleavage of carbon-halogen bonds.[4]

  • Atmosphere: The vial should be sealed under an inert atmosphere, such as argon or nitrogen.[1] This prevents oxidation and reactions with atmospheric moisture.

  • Container: Use a tightly sealed, clean, and dry glass vial. For long-term storage, consider flame-sealing the vial or using a vial with a PTFE-lined cap to prevent moisture ingress and sublimation of the compound.[3]

Q2: I've observed a change in the color of my compound from off-white to a yellowish or brownish tint. What could be the cause?

A color change is a common indicator of compound degradation. For 4,6-Dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine, this can be attributed to several factors:

  • Photodecomposition: Exposure to light, especially UV light, can cause the homolytic cleavage of the carbon-iodine bond, which is the weakest of the carbon-halogen bonds. This can lead to the formation of colored radical species or the liberation of elemental iodine (I₂), which has a characteristic brownish color.[4][5]

  • Oxidation: In the presence of oxygen, various oxidative degradation pathways can be initiated, leading to the formation of colored impurities.

  • Acidic Degradation: Trace amounts of acidic impurities, either from the synthesis or from the storage environment (e.g., degradation of plastic caps), can catalyze decomposition reactions.

If you observe a color change, it is highly recommended to re-analyze the purity of the compound before use.

Q3: Can I store 4,6-Dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine in a solution, for example, dissolved in DMSO?

While storing compounds in solution is common for high-throughput screening, it is generally not recommended for the long-term storage of 4,6-Dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine.

  • DMSO and Moisture: DMSO is highly hygroscopic and will readily absorb moisture from the atmosphere.[6] This moisture can lead to the hydrolysis of the chloro substituents on the pyridine ring, forming hydroxypyridine derivatives.[7][8][9]

  • Solvent-Induced Degradation: The compound may be less stable in solution, and solvent-mediated degradation pathways can occur.

  • Freeze-Thaw Cycles: If stored frozen in solution, repeated freeze-thaw cycles can promote degradation and precipitation of the compound, especially if moisture is present.[6]

If you must store the compound in solution for a short period, use anhydrous DMSO, aliquot the solution into single-use vials, and store them at -20°C or -80°C under an inert atmosphere.

Troubleshooting Guide

Issue 1: Inconsistent or Poor Results in Subsequent Experiments

If you are experiencing a loss of activity or inconsistent results in your assays, it may be due to the degradation of your 4,6-Dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine stock.

Troubleshooting Steps:

  • Verify Storage Conditions: Confirm that the compound has been stored according to the recommended guidelines (2-8°C, dark, inert atmosphere).

  • Assess Purity: Re-analyze the purity of the compound using an appropriate analytical method such as HPLC or LC-MS. Compare the purity profile to the initial analysis or the certificate of analysis.

  • Check for Degradation Products: Look for the appearance of new peaks in the chromatogram that could correspond to degradation products. Common degradation pathways to consider are de-iodination, hydrolysis of the chloro groups, and photodecomposition.

Potential Degradation Pathways

The following diagram illustrates the primary potential degradation pathways for 4,6-Dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine.

DegradationPathways cluster_main 4,6-Dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine cluster_products Potential Degradation Products A 4,6-Dichloro-3-iodo- 1H-pyrazolo[4,3-c]pyridine B 4,6-Dichloro-1H- pyrazolo[4,3-c]pyridine (De-iodination) A->B Light (hν) or Reductive Environment C 6-Chloro-3-iodo-4-hydroxy- 1H-pyrazolo[4,3-c]pyridine (Hydrolysis) A->C Moisture (H₂O) D Polymeric/Colored Byproducts A->D Light, Heat (Δ), Oxygen (O₂)

Caption: Potential degradation pathways of 4,6-Dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine.

Issue 2: Difficulty in Dissolving the Compound

If you find that the compound is no longer readily soluble in the solvent it was previously soluble in, this could be a sign of degradation.

Troubleshooting Steps:

  • Visual Inspection: Check for any changes in the physical appearance of the solid. The formation of insoluble polymers or salts can reduce solubility.

  • Gentle Heating and Sonication: Try gentle warming (not exceeding 40°C) and sonication to aid dissolution. However, be aware that excessive heating can accelerate degradation.[10]

  • Purity Analysis: If solubility issues persist, it is a strong indication of impurity. Analyze the compound's purity before proceeding.

Experimental Protocols

Protocol 1: Recommended Storage Procedure
  • Procurement: Upon receiving 4,6-Dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine, immediately transfer it to a dedicated storage location.

  • Aliquoting (Optional but Recommended): If you plan to use small quantities over time, it is best to aliquot the compound into several smaller, pre-weighed vials. This minimizes the exposure of the entire stock to atmospheric conditions during each use.

  • Inert Atmosphere: In a glove box or using a Schlenk line, flush the vial containing the compound with a gentle stream of dry argon or nitrogen for 1-2 minutes.

  • Sealing: Tightly seal the vial with a PTFE-lined cap. For very long-term storage, consider using a flame-sealed ampule.

  • Light Protection: Place the sealed vial inside a larger, opaque container or wrap it in aluminum foil.

  • Refrigeration: Store the container in a refrigerator at 2-8°C.

  • Equilibration: Before opening a vial for use, allow it to warm to room temperature in a desiccator for at least 30 minutes. This prevents condensation of atmospheric moisture onto the cold compound.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of 4,6-Dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine. The specific conditions may need to be optimized for your system.

ParameterRecommended Condition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 30% B, linear gradient to 95% B over 15 min, hold at 95% B for 5 min, return to 30% B and equilibrate for 5 min.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Preparation Accurately weigh and dissolve the compound in a suitable solvent (e.g., acetonitrile or DMSO) to a final concentration of approximately 0.5 mg/mL.

Data Analysis: Purity is typically calculated as the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Caption: Decision workflow for handling and quality control of the compound.

References

  • Al-Momani, F. (2009).
  • Benchchem. (n.d.). Technical Support Center: 4-Iodopyrazole Reactions. Benchchem.
  • Falah, S., & Zare, K. (2009). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. PMC.
  • Muravyev, N. V., et al. (n.d.). Solid- vs. liquid-state thermal decomposition: thermolysis of halogenated benzene derivatives with the 2-nitrodiazene-1-N-oxide moiety. RSC Publishing.
  • Vaughan, J. D., Lambert, D. G., & Vaughan, V. L. (1966). Kinetics and Mechanism of Iodination of Pyrazole. Comparative Reactivities of Pyrazole and Imidazole. Journal of the American Chemical Society.
  • Katritzky, A. R., et al. (2016). Drastic Deprotonation Reactivity Difference of 3- and 5-Alkylpyrazole Isomers, Their I2-Catalyzed Thermal Isomerization, and Telescoping Synthesis of 3,5-Dialkylpyrazoles: The “Adjacent Lone Pair Effect” Demystified. The Journal of Organic Chemistry.
  • Sibilia, A. F., et al. (2011). Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water. Industrial & Engineering Chemistry Research.
  • Sagan, M., et al. (2023).
  • Sigma-Aldrich. (n.d.). 4,6-Dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine. Sigma-Aldrich.
  • Michael, J. V., & Kumaran, S. S. (1997). Thermal Decomposition Studies of Halogenated Organic Compounds.
  • Lamping, S., et al. (2019). Thermal stability of N-heterocycle-stabilized iodanes – a systematic investigation. Beilstein Journal of Organic Chemistry.
  • Brown, G. R., & Smith, A. B. (1987). Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. Journal of the Chemical Society, Perkin Transactions 2.
  • Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of Pyridines in the Environment.
  • Wouters, E., et al. (1954). The polymerisation of 4-chloropyridine.
  • Roylan Developments. (n.d.). Compound storage made simple. Roylan Developments.
  • Reddit user. (2022, August 16). storing iodine. r/chemistry.
  • Sigma-Aldrich. (n.d.). 4,6-Dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine. Sigma-Aldrich.
  • Park, H., et al. (2022).

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Reference Data & Comparative Studies

Validation

Chemoselectivity in Cross-Coupling: A Reactivity Comparison of 4,6-Dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine vs. Bromo Analogs

Executive Summary The pyrazolo[4,3-c]pyridine scaffold is a privileged structure in modern medicinal chemistry, frequently serving as the core for novel therapeutics, including highly selective PDE4 inhibitors for alcoho...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazolo[4,3-c]pyridine scaffold is a privileged structure in modern medicinal chemistry, frequently serving as the core for novel therapeutics, including highly selective PDE4 inhibitors for alcohol use disorder (1)[1]. Developing complex structure-activity relationships (SAR) around this core requires precise, orthogonal functionalization at the C3, C4, and C6 positions.

When planning a synthetic route, the choice of the starting halogenated building block—specifically 4,6-dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine (CAS 1658467-36-7)[2] versus its 3-bromo analog (CAS 1797506-88-7)[3]—dictates the success of the initial C3 cross-coupling. This guide provides an in-depth comparative analysis of their reactivity, proving why the 3-iodo derivative is the superior choice for maintaining strict chemoselectivity.

Mechanistic Rationale: The Causality of Chemoselectivity

In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), the rate-determining step is typically the oxidative addition of the Pd(0) catalyst into the carbon-halogen bond. The general reactivity trend dictates that C-I bonds undergo oxidative addition significantly faster than C-Br or C-Cl bonds (4)[4].

However, the pyrazolo[4,3-c]pyridine system presents a unique electronic challenge:

  • Electronic Activation of C4: The C4-chlorine is situated ortho to the highly electronegative pyridine nitrogen. This nitrogen withdraws electron density via both inductive and resonance effects, drastically lowering the lowest unoccupied molecular orbital (LUMO) at the C4 position. Consequently, the C4-Cl bond is highly activated and prone to both competitive oxidative addition and Nucleophilic Aromatic Substitution (SNAr).

  • The Thermodynamic Window (3-Bromo vs. 3-Iodo): The bond dissociation energy (BDE) of a C-Br bond (~81 kcal/mol) requires elevated temperatures (70–90 °C) for efficient Pd-insertion. At these temperatures, the activated C4-Cl bond also becomes susceptible to Pd-insertion, leading to poor regioselectivity. In contrast, the weaker C-I bond (~65 kcal/mol) in the 3-iodo analog allows oxidative addition to proceed rapidly at exceptionally mild temperatures (25–40 °C). At 40 °C, the C4-Cl bond remains completely thermodynamically stable, providing a wide "thermodynamic window" for perfect chemoselectivity.

Mechanism Start 3-Bromo-4,6-dichloro- 1H-pyrazolo[4,3-c]pyridine Pd Pd(0) Catalyst Oxidative Addition Start->Pd Path1 Insertion at C3-Br (Desired Pathway) Pd->Path1 k_fast (Requires >70°C) Path2 Insertion at C4-Cl (Competing Pathway) Pd->Path2 k_slow (Competitive at >70°C) Result1 3-Aryl Product (~60-70% Yield) Path1->Result1 Result2 C3/C4 Bis-Aryl Byproduct (~20-30% Yield) Path2->Result2

Caption: Competing oxidative addition pathways in the 3-bromo analog leading to reduced chemoselectivity.

Comparative Reactivity Profile

The following table summarizes the quantitative performance metrics of both analogs during a standard Suzuki-Miyaura cross-coupling aimed at the C3 position.

Parameter4,6-Dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine3-Bromo-4,6-dichloro-1H-pyrazolo[4,3-c]pyridine
Target Bond BDE ~65 kcal/mol (C-I)~81 kcal/mol (C-Br)
Optimal Reaction Temp 25 °C – 40 °C70 °C – 90 °C
C3 Chemoselectivity >98% ~65% - 75%
C4-Cl Competitive Cleavage <2% (Negligible)15% - 25% (Significant byproduct)
Catalyst Requirement Standard Pd(dppf)Cl₂ or Pd(PPh₃)₄Highly active ligands (e.g., XPhos, RuPhos)
Downstream Purification Simple silica plugComplex chromatography required

Experimental Workflows: Self-Validating Protocols

To leverage the superior reactivity of the 3-iodo analog, the following protocols establish a self-validating orthogonal functionalization sequence. The causality of the temperature control ensures that the C4-Cl bond is preserved in Step 1, specifically so it can be utilized in Step 2.

Protocol 1: Chemoselective C3 Suzuki-Miyaura Coupling

Objective: Selectively couple an aryl boronic acid at C3 while preserving the C4 and C6 chlorides.

  • Reaction Setup: In a thoroughly degassed flask, combine 4,6-dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine (1.0 equiv), arylboronic acid (1.05 equiv), and K₂CO₃ (2.0 equiv).

  • Solvent System: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1, 0.1 M). Causality: The biphasic system ensures complete dissolution of the inorganic base while maintaining the organic substrates in solution, preventing localized heating.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv).

  • Temperature Control (Critical): Heat the reaction strictly to 40 °C for 4–6 hours. Causality: Exceeding 50 °C risks overcoming the activation barrier of the C4-Cl bond.

  • Validation Checkpoint: Analyze an aliquot via LC-MS. The reaction is validated if the product mass [M+H]+ exhibits a distinct di-chloro isotope pattern (approximate intensity ratio 9:6:1). The absence of a mono-chloro isotope pattern confirms 100% chemoselectivity.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Protocol 2: Subsequent Regioselective C4 SNAr Functionalization

Objective: Utilize the highly activated C4-Cl bond for nucleophilic functionalization (e.g., amination).

  • Reaction Setup: Dissolve the purified intermediate from Protocol 1 (1.0 equiv) in anhydrous N-Methyl-2-pyrrolidone (NMP). Causality: NMP is a polar aprotic solvent that stabilizes the highly charged Meisenheimer complex intermediate formed during SNAr.

  • Reagent Addition: Add the desired primary or secondary amine (3.0 equiv) and N,N-Diisopropylethylamine (DIPEA, 2.0 equiv).

  • Temperature Control: Heat the mixture to 100–120 °C for 12 hours. Causality: The thermal energy is now intentionally provided to break the aromaticity and overcome the C4-Cl activation barrier.

  • Validation Checkpoint: LC-MS analysis must show the complete disappearance of the di-chloro isotope pattern, replaced by the mono-chloro isotope pattern (approximate intensity ratio 3:1) of the C4-amino-C6-chloro product.

Pathway A 4,6-Dichloro-3-iodo- 1H-pyrazolo[4,3-c]pyridine (Starting Material) B Pd-Catalyzed Suzuki Coupling (Mild Conditions, 25-40°C) A->B C 3-Aryl-4,6-dichloro- 1H-pyrazolo[4,3-c]pyridine (Intermediate) B->C 100% Chemoselective at C3 D SNAr or Buchwald-Hartwig (Elevated Temp, 100-120°C) C->D E 3-Aryl-4-amino-6-chloro- 1H-pyrazolo[4,3-c]pyridine (Advanced Scaffold) D->E Regioselective at C4

Caption: Orthogonal functionalization pathway of 4,6-Dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine.

References

  • Discovery of 4-Ethoxy-6-chloro-5-azaindazoles as Novel PDE4 Inhibitors for the Treatment of Alcohol Use Disorder and Alcoholic Liver Diseases Source: ACS Publications (Journal of Medicinal Chemistry) URL:[1]

  • 4,6-Dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine - Chemical Substance Information Source: NextSDS URL:[2]

  • 3-Bromo-4,6-dichloro-1H-pyrazolo[4,3-c]pyridine Source: BLD Pharm URL:[3]

  • Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach Source: Beilstein Journals URL:[4]

Sources

Comparative

A Comparative Guide to HPLC Method Validation for Purity Analysis of 4,6-Dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine

This guide provides a comprehensive framework for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 4,6-Dichloro-3-iodo-1H-pyrazolo[4...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 4,6-Dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine. As a critical intermediate in pharmaceutical synthesis, ensuring the purity of this compound is paramount for the safety and efficacy of the final drug product. This document will compare a primary HPLC method with viable alternatives, supported by experimental protocols and data interpretation, all grounded in the principles of scientific integrity and regulatory compliance.

Introduction

4,6-Dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine is a halogenated heterocyclic compound with a molecular weight of 313.91 g/mol . Its structure, characterized by the presence of a pyrazole fused to a pyridine ring with multiple halogen substituents, presents unique challenges and considerations for chromatographic analysis. The primary objective of an HPLC purity method is to accurately quantify the main compound while separating it from all potential process-related impurities and degradation products. This requires a method that is not only precise and accurate but also specific and robust.

The validation of this analytical procedure is a critical step to demonstrate its fitness for purpose. This guide is structured to walk researchers and drug development professionals through the logical steps of method selection, validation as per the International Council for Harmonisation (ICH) Q2(R1) guidelines, and comparison of different chromatographic approaches.[1]

The Analyte: 4,6-Dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine

Understanding the physicochemical properties of the analyte is the cornerstone of effective HPLC method development.

Figure 1: Chemical Structure of the Analyte cluster_0 4,6-Dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine C6H2Cl2IN3 Figure 2: HPLC Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) A Initial Method Parameters B Method Optimization A->B C Specificity (Forced Degradation) B->C D Linearity & Range C->D E Accuracy (% Recovery) D->E F Precision (Repeatability & Intermediate) E->F G LOD & LOQ F->G H Robustness G->H I System Suitability H->I J Validated Method for Routine Use I->J Figure 3: Logic for HPLC Method Selection cluster_0 Method Selection A Analyte Properties (Hydrophobicity, pKa) D Primary Method: RP-HPLC (C18) - General applicability - High resolution A->D E Alternative 1: Phenyl-Hexyl Column - Enhanced π-π interactions - Different selectivity for aromatic impurities A->E B Potential Impurities (Polarity, Structure) B->D B->E C Method Requirements (Speed, Resolution, LC-MS Compatibility) C->D F Alternative 2: HILIC - For very polar impurities - Orthogonal separation C->F

Sources

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 4,6-Dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the predicted mass spectrometry fragmentation patterns of 4,6-dichloro-3-iodo-1H-pyrazolo...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted mass spectrometry fragmentation patterns of 4,6-dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug development.[1] In the absence of direct experimental spectra in the public domain, this guide synthesizes established fragmentation principles of halogenated pyridines, iodo-substituted heterocycles, and pyrazole derivatives to construct a theoretical framework for its behavior under common mass spectrometric conditions.[2][3][4][5] We will explore expected fragmentation pathways under both hard (Electron Ionization) and soft ionization techniques, offering a predictive tool for researchers working on the identification and characterization of this and structurally related molecules. Furthermore, this guide will compare the utility of mass spectrometry with other analytical techniques for the structural elucidation of such compounds, providing a holistic perspective for analytical strategy development.

Introduction: The Analytical Challenge of a Multi-Halogenated Heterocycle

4,6-Dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine is a complex heterocyclic scaffold featuring three halogen substituents with distinct electronic and steric properties. The pyrazolo[4,3-c]pyridine core is a key pharmacophore in numerous biologically active compounds.[1][6] Accurate structural characterization is paramount for understanding its chemical reactivity, metabolic fate, and potential as a drug candidate.

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of organic molecules by analyzing their fragmentation patterns upon ionization.[7] The presence of chlorine and iodine atoms in the target molecule introduces characteristic isotopic patterns and specific fragmentation pathways that can be leveraged for its unambiguous identification.[7] This guide will delve into the predicted fragmentation behavior, providing a roadmap for interpreting the mass spectra of this compound.

Predicted Mass Spectrometry Fragmentation Patterns

The fragmentation of 4,6-dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine is expected to be influenced by the relative bond strengths and the stability of the resulting fragments. The C-I bond is the weakest, making the loss of an iodine radical a likely initial fragmentation step.[4][8] The dichloropyridine ring and the pyrazole moiety will also exhibit characteristic cleavages.

Electron Ionization (EI) Mass Spectrometry

Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation.[9] This provides a detailed "fingerprint" of the molecule's structure.

Key Predicted Fragmentation Pathways under EI:

  • Molecular Ion Peak ([M]•+): The molecular ion will exhibit a characteristic isotopic pattern due to the presence of two chlorine atoms (3:1 ratio for [M]•+ and [M+2]•+).[2][7] The molecular weight of the primary isotopologue (³⁵Cl, ¹²⁷I) is 313.91 g/mol .

  • Loss of Iodine Radical (•I): The most facile fragmentation is predicted to be the cleavage of the C-I bond, resulting in a prominent peak at m/z [M-127]⁺. This is due to the relatively low C-I bond dissociation energy.[4][8]

  • Loss of Chlorine Radical (•Cl): Subsequent or alternative fragmentation can involve the loss of a chlorine radical, leading to a fragment at m/z [M-35]⁺ or [M-I-Cl]⁺. The isotopic pattern for the remaining chlorine atom will be observable.

  • Loss of HCN: Pyrazole and pyridine rings are known to fragment via the loss of a neutral molecule of hydrogen cyanide (HCN), which has a mass of 27 Da.[5] This can occur from the molecular ion or subsequent fragment ions.

  • Ring Cleavage: More extensive fragmentation can lead to the cleavage of the pyrazolo[4,3-c]pyridine ring system, yielding smaller, stable aromatic cations.

Predicted Major Fragments in EI-MS:

m/z (for ³⁵Cl, ¹²⁷I) Proposed Fragment Ion Notes
313/315/317[C₆H₂Cl₂IN₃]•+Molecular ion with the characteristic isotopic pattern for two chlorine atoms.
186/188[C₆H₂Cl₂N₃]⁺Loss of an iodine radical (•I). Expected to be a major fragment.
278/280[C₆H₂ClIN₃]⁺Loss of a chlorine radical (•Cl).
151[C₆H₂ClN₃]⁺Loss of an iodine radical and a chlorine radical.
286/288[C₅HN₃Cl₂I]•+Loss of HCN from the molecular ion.
159/161[C₅HN₃Cl₂]⁺Loss of HCN from the [M-I]⁺ fragment.

Fragmentation Pathway Diagram (EI-MS):

G M [M]•+ m/z 313/315/317 M_minus_I [M-I]+ m/z 186/188 M->M_minus_I - •I M_minus_Cl [M-Cl]+ m/z 278/280 M->M_minus_Cl - •Cl M_minus_HCN [M-HCN]•+ m/z 286/288 M->M_minus_HCN - HCN M_minus_I_minus_Cl [M-I-Cl]+ m/z 151 M_minus_I->M_minus_I_minus_Cl - •Cl M_minus_I_minus_HCN [M-I-HCN]+ m/z 159/161 M_minus_I->M_minus_I_minus_HCN - HCN

Caption: Predicted major fragmentation pathways of 4,6-Dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine under Electron Ionization.

Soft Ionization Techniques (ESI, CI)

Soft ionization techniques, such as Electrospray Ionization (ESI) and Chemical Ionization (CI), impart less energy to the analyte, resulting in less fragmentation and a more prominent molecular ion or pseudomolecular ion peak.[7][9]

  • Electrospray Ionization (ESI): In positive ion mode, ESI is expected to produce the protonated molecule, [M+H]⁺, at m/z 315/317/319. Fragmentation can be induced by in-source collision-induced dissociation (CID) or in a tandem mass spectrometer (MS/MS). The fragmentation pattern in CID would likely follow similar pathways to EI, with the initial loss of neutral molecules like HI or HCl, or radicals.

  • Chemical Ionization (CI): Using a reagent gas like methane or ammonia, CI would also be expected to produce a strong [M+H]⁺ ion. The extent of fragmentation is typically less than in EI, making it useful for confirming the molecular weight.[7]

Predicted Ions in Soft Ionization MS:

Ion Species Predicted m/z (for ³⁵Cl, ¹²⁷I) Notes
[M+H]⁺315/317/319Protonated molecule, expected as the base peak in ESI and CI.
[M+Na]⁺337/339/341Sodium adduct, commonly observed in ESI.
[M-I+H]⁺188/190Loss of iodine from the protonated molecule, likely observed in MS/MS.

Comparison with Alternative Analytical Techniques

While mass spectrometry is a powerful tool for the analysis of 4,6-dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine, a comprehensive structural elucidation often requires complementary techniques.

Technique Strengths for this Molecule Limitations for this Molecule
Mass Spectrometry (MS) - Provides accurate molecular weight.[7]- Characteristic isotopic patterns aid in confirming the presence of chlorine.[2]- Fragmentation patterns offer structural insights.[9]- Does not provide information on the connectivity of atoms or stereochemistry.- Isomers may produce similar fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy - Provides detailed information on the chemical environment of each proton and carbon atom, allowing for unambiguous structure determination.[2] - Can establish the connectivity of atoms through 2D NMR techniques.- Requires a larger sample amount compared to MS.- The presence of quadrupolar nuclei (Cl, I, N) can lead to peak broadening.
X-ray Crystallography - Provides the absolute three-dimensional structure of the molecule in the solid state.- Requires a suitable single crystal, which can be difficult to grow.- The determined structure may not be representative of the structure in solution.
Infrared (IR) Spectroscopy - Provides information about the functional groups present in the molecule (e.g., N-H, C=N, C-Cl bonds).- The spectrum can be complex and difficult to interpret for a molecule of this complexity.- Does not provide detailed structural information on its own.

Workflow for Structural Elucidation:

G cluster_0 Initial Analysis cluster_1 Detailed Structural Determination cluster_2 Absolute Structure Confirmation MS Mass Spectrometry (Molecular Weight, Halogen Presence) NMR NMR Spectroscopy (Connectivity, Isomer Differentiation) MS->NMR IR IR Spectroscopy (Functional Groups) IR->NMR XRay X-ray Crystallography (3D Structure) NMR->XRay

Caption: A typical workflow for the comprehensive structural elucidation of a novel compound like 4,6-Dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine.

Experimental Protocols

While direct experimental data for the target compound is not available, the following are generalized protocols for its analysis using mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

This method is suitable for volatile and thermally stable compounds.

  • Sample Preparation: Dissolve a small amount of the compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Conditions:

    • Injector: Split/splitless, 250 °C.

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 100 °C, hold for 1 min, then ramp to 280 °C at 15 °C/min, and hold for 5 min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.[10]

    • Source Temperature: 230 °C.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 40-400.

Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)

This method is suitable for less volatile or thermally labile compounds.

  • Sample Preparation: Dissolve the compound (approximately 1 mg/mL) in a solvent compatible with the mobile phase (e.g., acetonitrile or methanol). Further dilute to a working concentration of 1-10 µg/mL.

  • LC Conditions:

    • Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

  • MS Conditions:

    • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Drying Gas Temperature: 325 °C.

    • Nebulizer Pressure: 35 psi.

    • Scan Range: m/z 100-500.

    • MS/MS: For fragmentation studies, the [M+H]⁺ ion can be isolated and fragmented using collision-induced dissociation (CID) with nitrogen as the collision gas.

Conclusion

This guide provides a predictive framework for understanding the mass spectrometric behavior of 4,6-dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine. The key fragmentation pathways are expected to involve the loss of iodine and chlorine radicals, as well as the elimination of HCN from the heterocyclic core. The characteristic isotopic patterns of the chlorine atoms will serve as a crucial diagnostic tool. While mass spectrometry offers invaluable information regarding the molecular weight and elemental composition, a combination with other analytical techniques, particularly NMR spectroscopy, is recommended for unambiguous structural elucidation. The provided protocols offer a starting point for the development of robust analytical methods for the characterization of this and related compounds.

References

  • Benchchem. Spectroscopic and Structural Analysis of 4-Amino-3,5-dichloropyridine: A Technical Guide.
  • Benchchem. Mass Spectrometry Analysis of 2-Ethoxy-4,6-dichloropyrimidine: A Technical Guide.
  • Benchchem. Mass Spectrometry Analysis: A Comparative Guide to the Fragmentation of 1-Dodecene, 12-iodo-.
  • ResearchGate. Mass spectral fragmentation pattern of the underivatized halogenated phenylpiperazinopropanones under EI (70 eV) conditions. Available from: [Link]

  • Doc Brown's Advanced Organic Chemistry. mass spectrum of iodoethane C2H5I CH3CH2I fragmentation pattern of m/z m/e ions for analysis and identification of ethyl iodide image diagram. Available from: [Link]

  • Benchchem. Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
  • Doc Brown's Advanced Organic Chemistry. mass spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl iodide image diagram. Available from: [Link]

  • ResearchGate. Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives. Available from: [Link]

  • Unknown Source. Interpretation of mass spectra.
  • Clausius Scientific Press. Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. Available from: [Link]

  • NextSDS. 4,6-Dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine. Available from: [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available from: [Link]

  • ResearchGate. Mass spectral fragmentation modes of some heterocyclically substituted chromones-II. Available from: [Link]

  • Bruker. MRMS 76 - EID Fragmentation for Structural Elucudation. Available from: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

  • AIP Publishing. Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. Available from: [Link]

  • PMC. 3-Iodo-1H-pyrazolo[3,4-b]pyridine. Available from: [Link]

  • Purdue University Graduate School. SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3- F]QUINOLINE ANALOGS. Available from: [Link]

  • IntechOpen. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Available from: [Link]

  • RSC Publishing. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Available from: [Link]

  • CORE. Electron-Induced Mass Spectrometry of 1,2-Dihydropyridine Derivatives. Available from: [Link]

  • MDPI. Rapid MALDI-MS Assays for Drug Quantification in Biological Matrices: Lessons Learned, New Developments, and Future Perspectives. Available from: [Link]

Sources

Comparative

Spectroscopic Characterization of 4,6-Dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine vs. Pyrazolo[3,4-b]pyridines: A Comparative Guide

As drug discovery programs increasingly rely on nitrogen-rich heterocycles to modulate complex kinase and phosphodiesterase targets, the precise structural characterization of isomeric scaffolds becomes paramount. This g...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly rely on nitrogen-rich heterocycles to modulate complex kinase and phosphodiesterase targets, the precise structural characterization of isomeric scaffolds becomes paramount. This guide provides an objective, data-driven comparison between two critical isomeric classes: the heavily halogenated 4,6-Dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine —a vital intermediate in the synthesis of novel PDE4 inhibitors [1]—and the more broadly utilized pyrazolo[3,4-b]pyridine scaffold [2].

By analyzing the causality behind their distinct spectroscopic signatures (NMR and FT-IR) and establishing self-validating experimental workflows, this guide equips researchers with the authoritative grounding needed to unambiguously differentiate these building blocks.

Isomeric Divergence & Electronic Landscape

The fundamental difference between the [4,3-c] and [3,4-b] pyrazolopyridine systems lies in the regiochemical placement of the pyridine nitrogen relative to the fused pyrazole ring.

  • Pyrazolo[3,4-b]pyridines: The pyridine nitrogen is adjacent to the bridgehead carbon (position 7). This arrangement typically allows for extensive electron delocalization, making the scaffold highly receptive to standard alkyl or aryl substitutions [3].

  • 4,6-Dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine: The pyridine nitrogen is located at position 5. In this specific analog, the electronic landscape is drastically altered by extreme electron-withdrawing halogens (Chlorine at C-4 and C-6) and a massive, polarizable Iodine atom at C-3 [4].

This dense halogenation creates competing electronic effects: strong inductive deshielding from the chlorines and a profound "Heavy Atom Effect" (HAE) from the iodine, which fundamentally rewrites the expected NMR chemical shifts.

Spectroscopic_Logic Core Pyrazolopyridine Core P43c [4,3-c] Isomer (Heavy Halogenation) Core->P43c P34b [3,4-b] Isomer (Alkyl/Aryl Substitution) Core->P34b HAE Heavy Atom Effect (Iodine) Strong Shielding at C-3 P43c->HAE Inductive Inductive Deshielding (Chlorine) Downfield Shift at C-4/C-6 P43c->Inductive Standard Standard Aromatic Resonance (~130-140 ppm at C-3) P34b->Standard

Logical relationship between scaffold substitution and 13C NMR shifts.

Quantitative Spectroscopic Benchmarks

To objectively compare these scaffolds, we must look at how the electronic environment dictates the resonance frequencies in NMR and the vibrational modes in FT-IR. The table below summarizes the critical spectroscopic markers used to validate these structures.

Spectroscopic Feature4,6-Dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridineTypical Pyrazolo[3,4-b]pyridinesCausality / Structural Rationale
¹H NMR: N-H (N1) ~13.5 – 14.2 ppm (broad singlet)~13.0 – 13.5 ppmInductive withdrawal by Cl/I deshields the N-H proton, shifting it further downfield.
¹H NMR: Pyridine C-H ~7.8 – 8.2 ppm (singlet, C7-H)~7.5 – 8.5 ppm (multiplets)The[4,3-c] analog lacks coupling due to C4/C6 halogenation, yielding a sharp singlet.
¹³C NMR: C-3 ~80 – 90 ppm ~130 – 140 ppmCritical Marker: The Heavy Atom Effect of Iodine causes anomalous upfield shielding.
¹³C NMR: C-Cl (C4/C6) ~140 – 145 ppmN/A (unless halogenated)Strong inductive deshielding by electronegative Chlorine atoms.
FT-IR: N-H Stretch ~3150 – 3250 cm⁻¹~3335 – 3390 cm⁻¹Steric bulk of halogens disrupts typical intermolecular hydrogen bonding networks.
FT-IR: C-X Stretch ~750 cm⁻¹ (C-Cl), ~550 cm⁻¹ (C-I)N/ACharacteristic heavy-atom vibrational modes in the fingerprint region.

Note: NMR spectra should be acquired in DMSO-d₆ due to the high polarity and hydrogen-bonding capacity of the pyrazole NH.

Self-Validating Experimental Workflows

A robust analytical pipeline requires that the synthesis and subsequent characterization act as a self-validating system. Below is the optimized methodology for generating and characterizing 4,6-Dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine [1], designed with built-in causality checks.

Protocol 1: Electrophilic Iodination of the [4,3-c] Scaffold

Objective: Selectively iodinate the C-3 position of 4,6-dichloro-1H-pyrazolo[4,3-c]pyridine.

  • Reaction Setup: Dissolve 1.0 mmol of 4,6-dichloro-1H-pyrazolo[4,3-c]pyridine and 3.0 mmol of Iodine ( I2​ ) in 3.0 mL of 1,4-dioxane.

    • Causality: 1,4-dioxane is chosen as a polar, aprotic-like solvent that maintains solubility of the halogenated precursor at elevated temperatures without interfering with the electrophile.

  • Base Addition: Add 1.5 mmol of Potassium Hydroxide (KOH) to the mixture.

    • Causality: KOH deprotonates the pyrazole N-H, drastically increasing the nucleophilicity of the C-3 carbon, thereby driving the electrophilic aromatic substitution.

  • Thermal Activation: Stir the reaction mixture at 80 °C for 2 hours.

  • Reductive Quench (Self-Validating Step): Quench the reaction with 1.5 mL of saturated Sodium Thiosulfate ( Na2​S2​O3​ ) solution, followed by 10.0 mL of water.

    • System Validation: The addition of Na2​S2​O3​ acts as an internal chemical validator. The abrupt visual transition from the deep brown of unreacted I2​ to a colorless/pale yellow solution confirms the complete reduction of the halogen. This is critical; residual paramagnetic iodine would severely broaden the subsequent NMR signals, rendering the characterization useless.

  • Isolation: Extract the precipitate, wash with cold water, and dry under a high vacuum.

Synthesis_Workflow A Precursor: 4,6-Dichloro- 1H-pyrazolo[4,3-c]pyridine B Electrophilic Iodination (I2, KOH, 1,4-Dioxane, 80°C) A->B C Reductive Quench (Na2S2O3 / H2O) B->C D Target: 4,6-Dichloro-3-iodo- 1H-pyrazolo[4,3-c]pyridine C->D

Synthesis workflow for 4,6-Dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine.

Protocol 2: Orthogonal Spectroscopic Validation

Objective: Confirm structural integrity using orthogonal analytical techniques.

  • FT-IR Preparation (KBr Pellet): Grind 2 mg of the dried product with 200 mg of anhydrous KBr. Press into a translucent pellet.

    • Causality: ATR-IR often struggles with the low-frequency fingerprint regions required to observe C-I stretches (~550 cm⁻¹). A KBr pellet ensures maximum transmittance in the far-IR region without solvent interference.

  • ¹H NMR Acquisition: Dissolve 10 mg of the product in 0.6 mL of anhydrous DMSO-d₆.

    • System Validation: The absolute disappearance of the C-3 proton signal (which would typically appear around 8.0-8.3 ppm in the un-iodinated precursor) serves as the definitive proof of successful iodination. The remaining sharp singlet at ~7.9 ppm confirms the C-7 proton remains intact.

Conclusion

Differentiating 4,6-Dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine from standard pyrazolo[3,4-b]pyridines requires an understanding of how extreme halogenation manipulates electronic environments. By leveraging the Heavy Atom Effect in ¹³C NMR and utilizing self-validating reductive quenches during synthesis, drug development professionals can ensure absolute structural certainty when advancing these scaffolds into biological assays.

Safety & Regulatory Compliance

Safety

4,6-Dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine proper disposal procedures

As a Senior Application Scientist, I recognize that handling highly functionalized, polyhalogenated heterocycles like 4,6-Dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine requires a rigorous, systems-level approach to laborato...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling highly functionalized, polyhalogenated heterocycles like 4,6-Dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine requires a rigorous, systems-level approach to laboratory safety. While this compound is an invaluable scaffold for cross-coupling reactions in drug discovery, its tri-halogenated nature (containing both chlorine and iodine) dictates strict adherence to specialized operational and disposal protocols.

The following guide provides field-proven, step-by-step methodologies designed to ensure operational safety, regulatory compliance, and environmental stewardship.

Physicochemical & Hazard Profile

Before initiating any workflow, it is critical to understand the intrinsic hazards of the material. The presence of multiple halogens on a pyridine core significantly alters the compound's toxicity and environmental persistence.

Table 1: Quantitative Hazard Data and Operational Implications

Property / Hazard CodeValue / ClassificationCausality & Operational Implication
CAS Number 1658467-36-7Unique identifier required for all Safety Data Sheet (SDS) tracking and EPA waste manifests.
Molecular Formula C6H2Cl2IN3Tri-halogenated structure dictates mandatory disposal as Halogenated Organic Waste [1].
Acute Toxicity (Oral) H302 (Warning)Ingestion risk necessitates handling strictly within a localized exhaust environment (fume hood)[2].
Skin/Eye Irritation H315, H319Corrosive potential to mucous membranes mandates nitrile gloves and chemical splash goggles[2].
Respiratory Irritation H335Aerosolized powder can cause severe airway inflammation; prohibits open-bench weighing[2].

Operational Handling & PPE Protocol

Every handling procedure must be a self-validating system to prevent accidental exposure. The causality behind these steps is rooted in minimizing aerosolization and preventing dermal contact.

Protocol A: Safe Handling and Transfer

  • Environmental Verification: Ensure the chemical fume hood is operating with a face velocity of at least 80–100 feet per minute (fpm). Causality: Proper airflow captures fine particulates (H335 hazard) before they reach the operator's breathing zone.

  • PPE Donning: Equip standard laboratory PPE, including a flame-resistant lab coat, wrap-around safety goggles, and double-layered nitrile gloves.

  • Anti-Static Transfer: Use grounded, anti-static spatulas and weighing boats. Causality: Halogenated powders can hold static charges, causing them to repel from standard plastic spatulas and aerosolize into the hood environment.

  • Validation: After transfer, wipe down the immediate work surface with a solvent compatible with the compound (e.g., ethanol or ethyl acetate) and dispose of the wipe as halogenated solid waste.

Spill Response & Decontamination Workflow

In the event of a spill, immediate categorization of the risk is required. The following decision matrix ensures a rapid, safe response.

SpillResponse A Spill Detected: 4,6-Dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine B Assess Spill Size & Location A->B C Major Spill (>50g or outside hood) B->C D Minor Spill (<50g inside hood) B->D E Evacuate Area & Notify EHS C->E F Don PPE (Nitrile, Goggles, Coat) D->F G Cover with Inert Absorbent F->G H Sweep to Non-Metallic Container G->H I Route to Halogenated Waste H->I

Fig 1. Decision matrix and workflow for 4,6-Dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine spills.

Protocol B: Spill Containment and Neutralization

  • Risk Assessment: Determine if the spill is contained within the fume hood. If outside the hood or exceeding 50g, evacuate the laboratory and contact Environmental Health and Safety (EHS) immediately.

  • Containment: For minor spills, cover the powder with an inert, damp absorbent material (e.g., sand or vermiculite wetted with water). Causality: Wetting the inert absorbent prevents the toxic powder from becoming airborne during the sweeping process.

  • Collection: Use a non-sparking, non-metallic brush and dustpan to collect the slurry. Place the collected material into a sealable, compatible plastic container.

  • Validation: Weigh the final sealed waste container and cross-reference it with the estimated mass of the spilled material to ensure near 100% recovery before logging the waste manifest.

Waste Segregation & Disposal Procedures

The disposal of 4,6-Dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine is governed by strict regarding halogenated organic compounds[3].

WasteSegregation W Waste Generation: Halogenated Heterocycle S Determine Physical State W->S Solid Solid Waste (Powder, contaminated items) S->Solid Liquid Liquid Solution (Dissolved in organic solvent) S->Liquid H_Solid Halogenated Solid Waste Bin (Double-bagged) Solid->H_Solid H_Liquid Halogenated Solvent Carboy (Strictly segregated) Liquid->H_Liquid Do NOT mix with non-halogenated Incinerator High-Temp Incineration with Caustic Scrubbing H_Solid->Incinerator H_Liquid->Incinerator

Fig 2. EPA-compliant waste segregation routing for halogenated heterocyclic compounds.

Protocol C: Halogenated Waste Consolidation

  • State Determination & Segregation: Separate waste into solid (powders, contaminated PPE, empty vials) and liquid (reaction mixtures, solvent washes) streams.

  • Strict Liquid Segregation: Liquid waste containing this compound must be placed in a designated "Halogenated Solvent Waste" carboy[4]. Causality: Mixing halogenated waste with non-halogenated waste forces the entire volume to be treated as halogenated. This requires specialized high-temperature incineration to prevent the formation of toxic dioxins, exponentially increasing disposal costs and environmental risk[5].

  • Solid Waste Double-Bagging: Place all solid waste into a clear, heavy-duty plastic bag, seal it, and place it inside a second bag. Causality: Double-bagging prevents sharp contaminated items (like pipette tips) from puncturing the primary containment and releasing toxic dust.

  • Labeling and Storage: Affix a completed Hazardous Waste Tag detailing the exact chemical constituents (e.g., "Contains 4,6-Dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine, 5%"). Store in a designated Satellite Accumulation Area (SAA) with secondary containment, ensuring the total volume does not exceed the 55-gallon regulatory limit[6].

Regulatory & Environmental Compliance

Under the Resource Conservation and Recovery Act (RCRA), halogenated organic wastes cannot be land-disposed and must undergo specific thermal destruction[3]. When 4,6-Dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine is incinerated, the chlorine and iodine atoms generate corrosive hydrogen chloride (HCl) and hydrogen iodide (HI) gases. Therefore, your institution's EHS department must contract waste disposal facilities equipped with rotary kiln incinerators and high-efficiency caustic scrubbers to neutralize these acidic byproducts before atmospheric release[3]. Never dispose of this compound down the drain or in standard municipal trash.

References

  • Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." EPA NEPIS Database. [Link]

  • Temple University Environmental Health and Radiation Safety. "Halogenated Solvents in Laboratories." Temple University.[Link]

  • Oregon State University Environmental Health and Safety. "Hazardous Waste Reduction and Segregation." Oregon State University. [Link]

  • Electronic Code of Federal Regulations (eCFR). "Appendix III to Part 268—List of Halogenated Organic Compounds Regulated Under § 268.32." eCFR. [Link]

  • University of Texas at Austin Environmental Health & Safety. "Accumulation of Chemical Waste." UT Austin. [Link]

Sources

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